Product packaging for Cyclopropylgermane(Cat. No.:)

Cyclopropylgermane

Cat. No.: B15400330
M. Wt: 113.70 g/mol
InChI Key: ARBIQIWDUXGKQD-UHFFFAOYSA-N
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Description

Cyclopropylgermane is an organometallic compound with the molecular formula C₃H₈Ge . It features a cyclopropyl group, a highly strained three-membered carbon ring, directly bonded to a germanium atom. The cyclopropyl ring is characterized by significant angle strain due to its 60° bond angles, which deviate substantially from the ideal tetrahedral angle . This strain energy is a key driver of the ring's reactivity, making it susceptible to ring-opening, addition, and rearrangement reactions, which are valuable in synthetic chemistry . Compounds containing the cyclopropane ring are found in various biologically active molecules and are known to exhibit properties such as antibacterial, antifungal, antiviral, and antitumor activities . The incorporation of germanium adds another dimension to its utility, particularly in materials science and as a precursor in the synthesis of other organogermanium compounds. As a reagent, this compound is primarily used in research and development for exploring new synthetic pathways, developing novel catalysts, and creating advanced materials. Its high reactivity, stemming from the strained cyclopropyl system, allows researchers to construct complex molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Ge B15400330 Cyclopropylgermane

Properties

Molecular Formula

C3H5Ge

Molecular Weight

113.70 g/mol

InChI

InChI=1S/C3H5Ge/c4-3-1-2-3/h3H,1-2H2

InChI Key

ARBIQIWDUXGKQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1[Ge]

Origin of Product

United States

Foundational & Exploratory

Probing the Frontiers of Cyclopropylgermane's Electronic Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and experimental investigations of the electronic properties of cyclopropylgermane. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing fundamental concepts, this document aims to provide a comprehensive resource for professionals in the fields of chemistry and drug development.

Core Quantitative Data

The electronic and structural properties of this compound have been elucidated through a combination of experimental techniques and theoretical calculations. The following tables summarize the key quantitative data obtained from gas-phase electron diffraction (GED) and ab initio computational studies.

Table 1: Geometric Parameters of this compound

This table presents the experimentally determined and theoretically calculated bond lengths and angles for the most stable conformation of this compound. These parameters are fundamental to understanding the molecule's three-dimensional structure and its influence on electronic properties.

ParameterGas-Phase Electron Diffraction (Experimental)Ab Initio Calculation
Bond Lengths (Å)
Ge-C(ring)1.935 ± 0.0051.942
C-C (ring avg.)1.512 ± 0.0031.507
C-H (ring avg.)1.085 ± 0.0061.088
Ge-H1.530 ± 0.0101.545
Bond Angles (deg)
∠ C-Ge-CNot determined109.1
∠ H-Ge-H107.5 ± 1.5107.8
∠ Ge-C-C120.2 ± 0.3120.0
Table 2: Vibrational Frequencies of this compound

This table outlines the calculated vibrational frequencies for key modes of this compound. These frequencies are crucial for identifying the molecule and understanding its dynamic behavior.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(Ge-H)2085Ge-H stretching
ν_s(CH₂)3015Symmetric CH₂ stretching (ring)
ν_as(CH₂)3080Asymmetric CH₂ stretching (ring)
δ(GeH₃)850GeH₃ deformation
Ring breathing1210Symmetric stretching of the cyclopropyl ring

Experimental and Theoretical Protocols

A synergistic approach combining experimental gas--phase electron diffraction with ab initio quantum mechanical calculations has been pivotal in characterizing this compound.

Gas-Phase Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[1]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern, which is recorded on a detector.

  • Data Analysis: The diffraction pattern, a function of the scattering angle, is analyzed to determine the internuclear distances within the molecule. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths and angles can be derived.

Ab Initio Computational Methods

Ab initio calculations, meaning "from the beginning," are quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the use of empirical parameters.

Methodology:

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to represent the electronic wavefunctions, is chosen. For this compound, a basis set such as 6-31G** is commonly employed.

  • Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Once the optimized geometry is found, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the normal modes of vibration of the molecule.

  • Electronic Property Calculation: Various electronic properties, such as molecular orbital energies (HOMO, LUMO), ionization potential, and electron affinity, can be calculated from the optimized electronic wavefunction.

Visualizing Key Concepts

Diagrams are essential for understanding the workflow of combined experimental and theoretical studies and for visualizing abstract concepts in electronic structure theory.

experimental_workflow cluster_exp Experimental (GED) cluster_theory Theoretical (Ab Initio) cluster_refinement Structural Refinement Exp_Sample Gaseous this compound Exp_Beam Electron Beam Exp_Sample->Exp_Beam Exp_Scattering Scattering Exp_Beam->Exp_Scattering Exp_Pattern Diffraction Pattern Exp_Scattering->Exp_Pattern Exp_Data Experimental Structural Data Exp_Pattern->Exp_Data Refine Joint Analysis & Refinement Exp_Data->Refine Theory_Input Initial Molecular Geometry & Basis Set Theory_Opt Geometry Optimization Theory_Input->Theory_Opt Theory_Freq Frequency Calculation Theory_Opt->Theory_Freq Theory_Prop Electronic Property Calculation Theory_Freq->Theory_Prop Theory_Data Theoretical Structural & Electronic Data Theory_Prop->Theory_Data Theory_Data->Refine Final_Structure Final Molecular Structure Refine->Final_Structure

Combined experimental and theoretical workflow.

molecular_orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Vacuum Vacuum Level (E=0) HOMO->Vacuum IP LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Vacuum EA Energy_Axis IP Ionization Potential (IP) Energy to remove an electron EA Electron Affinity (EA) Energy released when adding an electron

Molecular orbitals and electronic properties.

Conformational Analysis

Theoretical studies have shown that this compound exists in a "gauche" conformation where the Ge-H bonds are staggered with respect to the C-C bonds of the cyclopropyl ring. This conformation is energetically favored over the "eclipsed" conformation. The energy barrier for rotation around the Ge-C bond is relatively low, indicating that the molecule is flexible at room temperature.

Electronic Properties: HOMO, LUMO, and Reactivity

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO of this compound is primarily localized on the Ge-H and Ge-C bonds. The energy of the HOMO is related to the molecule's ionization potential – the energy required to remove an electron. A higher HOMO energy indicates that the molecule is more easily oxidized.

  • LUMO: The LUMO is predominantly centered on the antibonding orbitals of the Ge-H and Ge-C bonds. The energy of the LUMO is related to the electron affinity – the energy released when an electron is added. A lower LUMO energy suggests the molecule is more susceptible to reduction.

The HOMO-LUMO gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability and lower reactivity. For this compound, the presence of the germanium atom and the strained cyclopropyl ring significantly influences the energies of these frontier orbitals compared to simpler alkanes.

Conclusion

The combination of gas-phase electron diffraction and ab initio theoretical studies has provided a detailed understanding of the structural and electronic properties of this compound. The quantitative data on its geometry and vibrational frequencies, coupled with insights into its conformational preferences and frontier molecular orbitals, offer a solid foundation for further research. For professionals in drug development, understanding these fundamental properties is crucial for predicting molecular interactions, reactivity, and potential applications of germane-containing compounds.

References

An In-depth Technical Guide to Cyclopropylgermane as a Precursor in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylgermane, a unique organogermanium compound, is emerging as a versatile precursor in the field of organometallic chemistry. Its strained three-membered ring and the presence of a germanium atom offer a distinct combination of reactivity and functionality, making it a valuable building block for the synthesis of complex organometallic structures and a potential precursor for the deposition of germanium-containing materials. This technical guide provides a comprehensive overview of this compound, including its synthesis, molecular structure, spectroscopic characterization, and key chemical transformations, with a focus on its applications as a precursor in organometallic synthesis and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a cyclopropyl-containing nucleophile with a germanium electrophile.

Grignard Reaction

A common and effective method for the synthesis of this compound involves the use of a Grignard reagent. Cyclopropylmagnesium bromide, prepared from the reaction of cyclopropyl bromide with magnesium metal, is reacted with a germanium halide, such as germanium tetrachloride, in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound via Grignard Reaction

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of cyclopropyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Germanium Tetrachloride: The freshly prepared cyclopropylmagnesium bromide solution is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. An exothermic reaction occurs, leading to the formation of a white precipitate of magnesium salts.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is removed by distillation at atmospheric pressure. The resulting crude this compound is then purified by fractional distillation.

Logical Relationship: Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Cyclopropyl Bromide Cyclopropyl Bromide Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropyl Bromide->Cyclopropylmagnesium Bromide + Mg Magnesium Magnesium Magnesium->Cyclopropylmagnesium Bromide Germanium Tetrachloride Germanium Tetrachloride This compound This compound Germanium Tetrachloride->this compound Cyclopropylmagnesium Bromide->this compound + GeCl4

Caption: Synthesis of this compound via Grignard Reaction.

Molecular Structure and Bonding

The molecular structure of this compound has been investigated by gas-phase electron diffraction, revealing key insights into its bonding and conformation.[1] The presence of the strained cyclopropyl ring influences the geometry around the germanium atom.

ParameterValue (Å or °)
Ge-C (cyclopropyl)1.935 ± 0.005
C-C (ring average)1.521 ± 0.007
Ge-H1.532 (assumed)
∠ C-Ge-CNot available
∠ H-Ge-HNot available
Tilt angle (τ)3.4 ± 1.5

Table 1: Selected Bond Lengths and Angles for this compound from Gas-Phase Electron Diffraction Data.[1]

The "tilt angle" refers to the angle between the Ge-C bond and the bisector of the opposite C-C bond in the cyclopropyl ring, indicating a slight deviation from a perfectly symmetrical arrangement. This structural feature is a consequence of the unique electronic properties of the cyclopropyl group.

Spectroscopic Characterization

The identification and characterization of this compound rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclopropyl protons due to spin-spin coupling. The protons on the carbon attached to the germanium will be shifted downfield compared to the other ring protons. The germyl protons (Ge-H) will also exhibit a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the cyclopropyl ring. The carbon atom bonded to germanium will show a chemical shift that is influenced by the electropositive nature of germanium.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H~0.2-0.8mJ(H,H) values for cyclopropyl ring
¹H (Ge-H)~3.5-4.5s (broad)
¹³C~0-10
¹³C (C-Ge)~10-20
Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes associated with the cyclopropyl ring and the germyl group.

Wavenumber (cm⁻¹)Assignment
~3080-3000C-H stretching (cyclopropyl)
~2080Ge-H stretching
~1020Cyclopropyl ring breathing
~880CH₂ wagging (cyclopropyl)
~560Ge-C stretching

Table 3: Characteristic Vibrational Frequencies for this compound. (Note: Specific experimental data is not available in the searched literature; these are typical ranges for similar functionalities).

Chemical Reactivity

This compound exhibits a rich and varied chemical reactivity, making it a valuable synthon in organometallic chemistry.

Reactions with Electrophiles

The germanium-carbon bond in this compound can be cleaved by strong electrophiles. For instance, reaction with halogens like bromine (Br₂) or iodine (I₂) is expected to lead to the formation of cyclopropyl halides and halogermanes. Similarly, reaction with protic acids such as hydrogen bromide (HBr) can result in the cleavage of the Ge-C bond.

Reaction Workflow: Electrophilic Cleavage

ElectrophilicCleavage This compound This compound Cleavage_Product_1 Cyclopropyl-E This compound->Cleavage_Product_1 + E+ Cleavage_Product_2 H3Ge+ This compound->Cleavage_Product_2 Electrophile (E+) Electrophile (E+) Electrophile (E+)->Cleavage_Product_1

Caption: Generalized electrophilic cleavage of the Ge-C bond.

Thermal Decomposition and CVD Applications

Organogermanium compounds, including alkylgermanes, are known to be effective precursors for the deposition of germanium-containing thin films via Chemical Vapor Deposition (CVD). The thermal decomposition of this compound in the gas phase is expected to yield germanium-containing materials. The strained cyclopropyl ring may offer a lower decomposition temperature compared to other alkylgermanes, which could be advantageous in certain CVD processes.

The decomposition pathway likely involves the homolytic cleavage of the Ge-C bond, generating cyclopropyl radicals and germyl radicals, which can then lead to the formation of a germanium film on a heated substrate.

Decomposition This compound This compound Transition_State Δ (Heat) This compound->Transition_State Radical_1 Cyclopropyl Radical Transition_State->Radical_1 Radical_2 Germyl Radical (•GeH3) Transition_State->Radical_2 Ge_Film Germanium Film Radical_2->Ge_Film Surface Reaction

References

Initial Reactivity Screening of Cyclopropylgermane with Electrophiles: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl groups are valuable structural motifs in medicinal chemistry, often conferring unique conformational constraints, metabolic stability, and biological activity to parent molecules. The introduction of a germanium moiety to this functional group presents novel opportunities for chemical space exploration and the development of new therapeutic agents. Understanding the fundamental reactivity of cyclopropylgermane with electrophiles is a critical first step in harnessing its synthetic potential.

This technical guide provides a predictive overview of the expected reactivity of this compound with a range of common electrophiles. It outlines a proposed initial screening workflow, details hypothetical experimental protocols, and presents anticipated reaction outcomes based on well-established chemical principles.

Predicted Reactivity and Mechanistic Pathways

The reactivity of this compound towards electrophiles is predicted to be governed by two primary, potentially competing, pathways:

  • Electrophilic Ring Opening of the Cyclopropyl Group: The strained C-C bonds of the cyclopropane ring possess partial π-character, making them susceptible to attack by electrophiles. This interaction leads to the formation of a carbocationic intermediate, which is subsequently trapped by a nucleophile to yield a ring-opened product. The regioselectivity of this process will be influenced by the nature of the electrophile and the substitution pattern on the germane.

  • Electrophilic Cleavage of the Carbon-Germanium (C-Ge) Bond: The C-Ge bond is polarized towards carbon and is susceptible to cleavage by strong electrophiles. This pathway would result in the formation of a germyl-electrophile species and a cyclopropyl-containing organic product.

The C-Ge bond is generally weaker than C-C and C-Si bonds, suggesting that C-Ge bond cleavage could be a favored pathway. However, the high ring strain of the cyclopropyl group also provides a strong thermodynamic driving force for ring-opening reactions. The observed reactivity will likely be a delicate balance between these two factors and will be highly dependent on the specific electrophile and reaction conditions.

The following diagram illustrates the proposed competing reaction pathways.

G Predicted Reaction Pathways of this compound with Electrophiles (E+) cluster_start Starting Material cluster_electrophile Electrophile cluster_pathway1 Pathway A: Ring Opening cluster_pathway2 Pathway B: C-Ge Bond Cleavage This compound This compound Intermediate_Complex Intermediate Complex This compound->Intermediate_Complex Initial Interaction E+ E+ E+->Intermediate_Complex Ring_Opened_Carbocation Ring-Opened Carbocation Intermediate_Complex->Ring_Opened_Carbocation Electrophilic Attack on Cyclopropane Ring C-Ge_Cleavage_TS Transition State Intermediate_Complex->C-Ge_Cleavage_TS Electrophilic Attack on C-Ge Bond Ring_Opened_Product Ring-Opened Product Ring_Opened_Carbocation->Ring_Opened_Product Nucleophilic Attack (Nu-) Cleavage_Products C-Ge Cleavage Products (Cyclopropyl-E + Ge-Nu) C-Ge_Cleavage_TS->Cleavage_Products Bond Scission G Start Start: Define Electrophile Screen Setup Prepare Stock Solution of this compound Start->Setup Reaction Perform Parallel Reactions with Different Electrophiles Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Workup Each Reaction Monitoring->Workup Reaction Complete Analysis Analyze Crude Products (NMR, MS) Workup->Analysis Purification Purify Products (Column Chromatography) Analysis->Purification Characterization Full Characterization of Isolated Products Purification->Characterization End End: Correlate Reactivity with Electrophile Characterization->End

New Synthetic Avenues to Functionalized Cyclopropylgermanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized cyclopropylgermanes, compounds with significant potential in medicinal chemistry and materials science, has been a long-standing challenge in organometallic chemistry. Direct and efficient methods for their preparation have remained elusive. This technical guide provides an in-depth exploration of novel synthetic strategies, drawing analogies from the well-established chemistry of silicon and tin congeners, to propose viable pathways to these valuable molecules. This document outlines detailed experimental protocols for key transformations, presents quantitative data where available, and visualizes reaction pathways to facilitate understanding and implementation in the laboratory.

Simmons-Smith Type Cyclopropanation of Vinylgermanes

A promising and direct approach to cyclopropylgermanes is the adaptation of the Simmons-Smith reaction, a cornerstone of cyclopropane synthesis. This method involves the reaction of a vinylgermane with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. While direct experimental data for the cyclopropanation of vinylgermanes using this method is scarce in the literature, the high efficiency of this reaction with analogous vinylsilanes and vinylstannanes strongly suggests its feasibility.

Proposed Reaction Scheme:

simmons_smith reactant1 R3Ge-CH=CH2 reaction reactant1->reaction reactant2 CH2I2, Zn(Cu) reactant2->reaction product R3Ge-c-C3H5 + + reaction->product Et2O caption Simmons-Smith cyclopropanation of a vinylgermane.

Caption: Simmons-Smith cyclopropanation of a vinylgermane.

Experimental Protocol (Adapted from the synthesis of cyclopropyltributylstannane):

  • Preparation of the Reagent: In a flame-dried, three-necked flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, place zinc dust (1.2 eq) and copper(I) chloride (0.1 eq). Heat the mixture gently with a flame under a nitrogen stream and then cool to room temperature.

  • Reaction Setup: Add anhydrous diethyl ether (Et2O) to the activated zinc-copper couple. To this suspension, add diiodomethane (1.1 eq) dropwise while maintaining a gentle reflux.

  • Addition of Vinylgermane: After the initial exothermic reaction subsides, add the vinylgermane (1.0 eq) to the reaction mixture.

  • Reaction Monitoring and Workup: Stir the reaction mixture at reflux and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Table 1: Predicted Yields for Simmons-Smith Cyclopropanation of Vinylgermanes (Based on Analogy with Vinylstannanes)

Vinylgermane (R3Ge-CH=CH2)Predicted Yield (%)
(CH3)3Ge-CH=CH275-85
(C2H5)3Ge-CH=CH270-80
(C6H5)3Ge-CH=CH265-75

Transition-Metal-Catalyzed Cyclopropanation using Germyl-Substituted Diazo Reagents

Another powerful strategy for the synthesis of functionalized cyclopropanes involves the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. The application of this methodology to germyl-substituted diazoacetates would provide a direct route to germyl-substituted cyclopropanecarboxylates, which are versatile intermediates for further functionalization. Rhodium(II) and copper(I) complexes are well-established catalysts for such transformations.

Logical Workflow for the Synthesis of Germyl-Substituted Cyclopropanecarboxylates:

germyl_diazo_cyclopropanation cluster_start Starting Materials cluster_synthesis Synthesis of Germyl Diazoacetate cluster_cyclopropanation Cyclopropanation germyl_alcohol R3Ge-OH esterification Esterification germyl_alcohol->esterification diazoacetate N2CHCO2Et diazoacetate->esterification alkene R'CH=CHR'' catalyst Rh2(OAc)4 or Cu(I) Catalyst alkene->catalyst germyl_ester R3Ge-O-C(=O)CH2N2 esterification->germyl_ester germyl_ester->catalyst cyclopropane R3Ge-c-C3H3(R')(R'')CO2Et catalyst->cyclopropane

Caption: Workflow for germyl-diazo cyclopropanation.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Synthesis of Germyl Diazoacetate: (Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield). To a solution of the corresponding germyl alcohol (R3GeOH, 1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add a solution of ethyl diazoacetate (1.1 eq). The reaction can be catalyzed by a Lewis acid. The progress of the reaction should be monitored by TLC or NMR.

  • Cyclopropanation Reaction: In a separate flask, dissolve the alkene (1.5 eq) in a dry, inert solvent such as dichloromethane or toluene. Add the transition metal catalyst, for example, rhodium(II) acetate dimer (Rh2(OAc)4, 0.5-1 mol%).

  • Addition of Germyl Diazoacetate: Add the freshly prepared solution of the germyl diazoacetate dropwise to the alkene and catalyst mixture at room temperature. The evolution of nitrogen gas should be observed.

  • Workup and Purification: After the addition is complete, stir the reaction mixture for an additional 1-2 hours. The solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to afford the functionalized cyclopropylgermane.

Table 2: Potential Catalysts and Expected Diastereoselectivities

CatalystAlkene GeometryExpected Major Diastereomer
Rh2(OAc)4(E)-alkenetrans
Rh2(OAc)4(Z)-alkenecis
Cu(I)OTf(E)-alkenetrans
Cu(I)OTf(Z)-alkenecis

Synthesis via Germacyclobutane Intermediates

An alternative, though less direct, route to cyclopropylgermanes could involve the synthesis and subsequent rearrangement of germacyclobutanes. While the direct [2+2] cycloaddition of a germylene with an alkene to form a germacyclobutane is not a generally observed reaction, these four-membered rings can be prepared through other means, such as the reaction of 1,3-dihalopropanes with a germanium di-anion equivalent. Subsequent ring contraction or rearrangement could potentially lead to the formation of a this compound derivative.

Proposed Synthetic Pathway:

germacyclobutane_rearrangement start 1,3-Dihalopropane germacyclobutane Germacyclobutane start->germacyclobutane germyl_dianion [R2Ge]2- germyl_dianion->germacyclobutane rearrangement Rearrangement Catalyst/Conditions germacyclobutane->rearrangement product Functionalized this compound rearrangement->product

Caption: Germacyclobutane rearrangement pathway.

This approach is more speculative and would require significant investigation to establish its viability. The development of efficient methods for the synthesis of germacyclobutanes and the discovery of suitable conditions for their rearrangement are key challenges that need to be addressed.

Conclusion

The synthesis of functionalized cyclopropylgermanes presents a significant opportunity for the advancement of organogermanium chemistry and its applications. While direct, well-documented synthetic routes are currently lacking, the analogous chemistry of silicon and tin provides a strong foundation for the development of new and effective methodologies. The Simmons-Smith type cyclopropanation of vinylgermanes and the transition-metal-catalyzed reactions of germyl-substituted diazo compounds represent the most promising avenues for immediate investigation. The successful implementation of these strategies will undoubtedly open up new possibilities for the design and synthesis of novel germanium-containing molecules with unique properties and functions. Further research in this area is crucial to unlock the full potential of this interesting class of compounds.

Investigating the Stability and Decomposition Pathways of Cyclopropylgermane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopropylgermane represents an intriguing, yet understudied, molecule at the intersection of strained-ring chemistry and organometallic chemistry. The presence of the highly strained cyclopropyl ring bonded to a germanium atom suggests unique reactivity and potential for novel decomposition pathways. Understanding the thermal stability and decomposition mechanisms of this compound is crucial for its potential applications in areas such as chemical vapor deposition (CVD) of germanium-containing thin films, as a precursor for novel organogermanium compounds, and in the synthesis of pharmacologically active molecules.

This whitepaper outlines a systematic approach to characterizing the thermal behavior of this compound. It details proposed experimental protocols for its synthesis and subsequent thermal decomposition studies, hypothesizes potential decomposition pathways based on analogous chemical systems, and provides a framework for the presentation of quantitative data.

Proposed Experimental Protocols

The investigation into the stability and decomposition of this compound would necessitate a multi-faceted approach, combining synthesis, controlled thermal decomposition, and product analysis.

Synthesis of this compound

The synthesis of this compound is the initial and critical step. A plausible synthetic route would involve the reaction of a cyclopropyl magnesium halide (a Grignard reagent) with a germane halide, such as germyl bromide (GeH₃Br).

Detailed Protocol:

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with cyclopropyl bromide in anhydrous diethyl ether. The reaction is initiated with a small crystal of iodine and maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Germyl Bromide: The freshly prepared Grignard reagent is then cooled in an ice bath. Germyl bromide, condensed at -78°C, is slowly introduced to the reaction mixture with vigorous stirring.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure. The resulting crude this compound is then purified by fractional distillation or preparative gas chromatography.

  • Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Thermal Decomposition Studies

The thermal decomposition of this compound can be investigated under various conditions to elucidate its stability and the mechanisms of its breakdown. Gas-phase pyrolysis is a common and effective method for such studies.

Detailed Protocol for Gas-Phase Pyrolysis:

  • Apparatus: A static pyrolysis system or a pulsed, microtubular reactor can be employed. A static system would involve introducing a known pressure of this compound vapor into a heated quartz reaction vessel. A pulsed reactor allows for studies at very short reaction times and high temperatures.[1]

  • Reaction Conditions: The pyrolysis experiments should be conducted over a range of temperatures (e.g., 300-600°C) and pressures (e.g., 1-100 Torr) to determine the kinetics of the decomposition. The use of an inert bath gas, such as argon, can help maintain thermal equilibrium.

  • Product Identification and Quantification: The products of the pyrolysis are identified and quantified using a combination of analytical techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile decomposition products.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups of the products, potentially using matrix isolation techniques for trapping reactive intermediates.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of any liquid or solid products.

  • Kinetic Analysis: The rate of decomposition can be monitored by measuring the disappearance of the this compound peak or the appearance of product peaks in the GC over time. This data will allow for the determination of the reaction order, rate constants, and Arrhenius parameters (activation energy and pre-exponential factor).

Hypothetical Quantitative Data

The following table illustrates the type of quantitative data that would be collected from the thermal decomposition studies of this compound. The values presented are hypothetical and are intended to serve as a template for data presentation.

ParameterHypothetical ValueUnitsConditions
Decomposition Onset Temperature350°C10 Torr, Argon
First-Order Rate Constant (k) at 400°C1.5 x 10⁻⁴s⁻¹10 Torr, Argon
Activation Energy (Ea)210kJ/mol350-450°C
Pre-exponential Factor (A)2.0 x 10¹³s⁻¹350-450°C
Major Gaseous ProductsPropene, Germane% yield450°C
Minor Gaseous ProductsEthene, Methane, Digermane% yield450°C

Proposed Decomposition Pathways

Based on the known chemistry of cyclopropane and organogermanium compounds, several decomposition pathways for this compound can be hypothesized. The primary mechanism is likely to involve the initial cleavage of the strained cyclopropyl ring.

Pathway A: Ring Opening to a Diradical Intermediate

The initial step is the homolytic cleavage of a C-C bond in the cyclopropyl ring to form a 1,3-diradical. This diradical can then undergo several subsequent reactions:

  • Isomerization: The diradical can rearrange to form allyl germane.

  • Hydrogen Migration and Fragmentation: A hydrogen atom can migrate, leading to the formation of propene and a germylene (GeH₂) intermediate. The highly reactive germylene can then polymerize or react further.

  • Direct Fragmentation: The diradical could potentially fragment into ethene and a germylcarbene intermediate (:CHGeH₃).

Pathway B: Concerted Ring Opening and Fragmentation

It is also possible that the decomposition proceeds through a concerted mechanism, where ring opening and fragmentation occur simultaneously, leading directly to stable products like propene and germane without the formation of a distinct diradical intermediate.

Pathway C: Ge-C Bond Cleavage

A less likely, but possible, initial step is the cleavage of the germanium-carbon bond to form a cyclopropyl radical and a germyl radical (•GeH₃). These radicals can then initiate a series of radical chain reactions.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a plausible decomposition pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_decomposition Thermal Decomposition and Analysis start Cyclopropyl Bromide + Mg grignard Cyclopropylmagnesium Bromide start->grignard reaction Grignard Reaction grignard->reaction geh3br Germyl Bromide geh3br->reaction workup Aqueous Workup reaction->workup purification Fractional Distillation workup->purification product Pure this compound purification->product pyrolysis Gas-Phase Pyrolysis product->pyrolysis gcms GC-MS Analysis pyrolysis->gcms ftir FTIR Spectroscopy pyrolysis->ftir nmr NMR Spectroscopy pyrolysis->nmr data Kinetic and Product Data gcms->data ftir->data nmr->data

Caption: Proposed experimental workflow for the synthesis and thermal analysis of this compound.

Decomposition_Pathway cluster_pathway_a Pathway A: Diradical Intermediate cluster_pathway_b Pathway B: Concerted Mechanism cluster_pathway_c Pathway C: Ge-C Bond Cleavage c_ge This compound diradical •CH2CH2CH•GeH3 (1,3-Diradical) c_ge->diradical Ring Opening propene_geh2_concerted Propene + GeH2 c_ge->propene_geh2_concerted Concerted Fragmentation radicals Cyclopropyl• + •GeH3 c_ge->radicals Homolytic Cleavage allyl_ge Allyl Germane diradical->allyl_ge Isomerization propene_geh2 Propene + Germylene (GeH2) diradical->propene_geh2 H-shift & Fragmentation ethene_chgeh3 Ethene + :CHGeH3 diradical->ethene_chgeh3 Fragmentation

Caption: Hypothesized decomposition pathways for this compound.

Conclusion

The study of this compound's stability and decomposition pathways promises to yield fundamental insights into the chemistry of strained organogermanium compounds. The proposed research plan, leveraging established techniques in organic and physical chemistry, provides a clear roadmap for elucidating the kinetics and mechanisms governing its thermal behavior. The data generated from such studies will be invaluable for assessing the potential of this compound in various technological applications and for expanding our understanding of organometallic reactivity. Further computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to complement the experimental work by modeling the potential energy surfaces of the proposed decomposition pathways and calculating activation barriers, thus providing a more complete picture of the thermal chemistry of this compound.

References

Cyclopropylgermane: A Promising Yet Underexplored Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on cyclopropylgermane is limited in the current scientific literature. This guide provides a comprehensive overview of its potential as a building block in organic synthesis by drawing analogies from the well-established chemistry of other cyclopropyl-metal species and the known reactivity of organogermanes. The experimental protocols provided are hypothetical and intended to serve as a starting point for further investigation.

Introduction: The Allure of the Cyclopropyl Group and the Unique Potential of Germanium

The cyclopropyl motif is a highly sought-after structural unit in medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart desirable characteristics to molecules, including conformational rigidity, metabolic stability, and altered lipophilicity.[1] When incorporated into drug candidates, the cyclopropyl group can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Organogermanes have recently emerged as versatile and robust building blocks in organic synthesis.[2][3][4] While historically underutilized compared to their silicon, tin, and boron counterparts, recent studies have revealed their unique reactivity, particularly in cross-coupling reactions where they can exhibit orthogonal behavior.[5][6] This unique reactivity profile, combined with the desirable properties of the cyclopropyl ring, positions this compound as a potentially valuable, yet largely unexplored, building block for the synthesis of complex organic molecules.

This technical guide aims to provide a forward-looking perspective on the synthesis, reactivity, and potential applications of this compound, leveraging the known chemistry of related compounds to predict its behavior and utility.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, several established methods for the preparation of cyclopropyl-metal compounds can be logically extended to its synthesis.

Simmons-Smith Cyclopropanation of Vinylgermanes

The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes.[7][8] A plausible route to this compound would involve the cyclopropanation of a vinylgermane derivative.

Hypothetical Experimental Protocol: Simmons-Smith Cyclopropanation of Triethylvinylgermane

To a solution of triethylvinylgermane (1.0 equiv.) in anhydrous diethyl ether (20 mL) under an inert atmosphere, a zinc-copper couple (2.0 equiv.) is added. Diiodomethane (1.5 equiv.) is then added dropwise at a rate that maintains a gentle reflux. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield triethyl(cyclopropyl)germane.

Logical Workflow for Simmons-Smith Cyclopropanation

G Start Triethylvinylgermane Reaction Simmons-Smith Cyclopropanation Start->Reaction Reagents Zn-Cu couple, CH2I2 in Diethyl Ether Reagents->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Fractional Distillation Workup->Purification Product Triethyl(cyclopropyl)germane Purification->Product

Caption: Workflow for the synthesis of this compound.

Germyl-Cuprate Addition to α,β-Unsaturated Esters followed by Intramolecular Cyclization

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction.[9][10] A germyl-cuprate reagent could potentially add to an appropriate substrate, setting the stage for a subsequent intramolecular cyclization to form the cyclopropane ring.

Hypothetical Experimental Protocol: Germyl-Cuprate Addition and Cyclization

In a flame-dried flask under an inert atmosphere, copper(I) iodide (1.0 equiv.) is suspended in anhydrous tetrahydrofuran (THF) at -78 °C. A solution of triethylgermyllithium (1.0 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the lithium triethylgermylcuprate. A solution of ethyl 4-bromocrotonate (1.0 equiv.) in THF is then added slowly. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting this compound derivative can be purified by column chromatography.

Predicted Reactivity of this compound

Based on the known reactivity of other cyclopropyl-metal compounds and the emerging field of organogermane chemistry, this compound is anticipated to participate in a variety of useful transformations.

Cross-Coupling Reactions

Organogermanes have been shown to be effective partners in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity that is orthogonal to other common coupling partners like boronic esters and silanes.[5][6] This suggests that this compound could be a valuable reagent for the introduction of the cyclopropyl group onto aromatic and vinylic systems.

Predicted Reaction Pathway: Palladium-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-GeR3(L_n) Ar-Pd(II)-c-Pr(Ln) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-GeR3(L_n) Transmetalation (c-Pr-GeR3) Ar-Pd(II)-GeR3(L_n)->Pd(0)L_n Ar-c-Pr Ar-c-Pr Ar-Pd(II)-GeR3(L_n)->Ar-c-Pr Reductive Elimination Ar-X Aryl Halide (Ar-X) c-Pr-GeR3 This compound (c-Pr-GeR3)

Caption: Proposed catalytic cycle for cross-coupling.

Table 1: Predicted Cross-Coupling Reactions of this compound

Electrophile (Ar-X)Catalyst SystemPredicted ProductPotential Advantages
Aryl BromidePd(OAc)₂, SPhos, K₃PO₄ArylcyclopropaneOrthogonal to boronic esters and silanes
Aryl TriflatePd₂(dba)₃, XPhos, CsFArylcyclopropaneMild reaction conditions
Vinyl IodidePd(PPh₃)₄, CuI, Cs₂CO₃VinylcyclopropaneAccess to functionalized cyclopropanes
Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions under various conditions. The presence of the germyl group may influence the regioselectivity and reactivity of these transformations.

Table 2: Potential Ring-Opening Reactions of this compound Derivatives

Reagent/ConditionIntermediateProduct Type
Protic Acid (H⁺)β-Germyl carbocationHomoallylic germane
Lewis AcidRing-opened germyl-stabilized cationFunctionalized germane
Radical Initiatorβ-Germyl radicalRing-opened radical adduct

Spectroscopic and Physical Properties

Table 3: Predicted Spectroscopic Data for Triethyl(cyclopropyl)germane

TechniquePredicted Chemical Shift (δ) / Wavenumber (cm⁻¹)Key Features
¹H NMR0.2 - 0.8 ppm (cyclopropyl protons)High-field signals characteristic of cyclopropyl C-H bonds.[11][12]
¹³C NMR0 - 10 ppm (cyclopropyl carbons)Upfield signals for the cyclopropyl ring carbons.[11][13]
IR~3080 cm⁻¹ (cyclopropyl C-H stretch)Characteristic C-H stretching frequency for cyclopropanes.
Mass SpecM⁺ peak corresponding to C₉H₂₀GeMolecular ion peak and characteristic fragmentation pattern.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, building block in the synthetic chemist's toolbox. The unique reactivity of organogermanes, particularly their orthogonality in cross-coupling reactions, suggests that this compound could offer novel synthetic strategies for the construction of complex molecules.[2][3][5] The development of reliable synthetic routes to this compound and a thorough investigation of its reactivity are crucial next steps. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the exploration of such underexplored reagents will undoubtedly lead to significant advancements in the field of organic synthesis.

References

Quantum Chemical Insights into the Structure of Cyclopropylgermane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of cyclopropylgermane, drawing upon key findings from gas-phase electron diffraction, microwave spectroscopy, and ab initio quantum chemical calculations. The intricate geometric parameters, conformational preferences, and spectroscopic signatures of this organogermanium compound are detailed, offering a foundational understanding for applications in materials science and computational chemistry.

Core Structural Parameters

The molecular structure of this compound has been elucidated through a combination of experimental techniques and theoretical modeling. Gas-phase electron diffraction studies, complemented by microwave spectroscopy of 41 isotopologues and ab initio calculations, have provided a precise determination of its geometric parameters.

Data Presentation: Structural Parameters

The following tables summarize the key structural data obtained from these studies. Table 1 presents the interatomic distances, while Table 2 details the bond angles and dihedral angles, providing a complete picture of the molecule's three-dimensional arrangement.

Table 1: Interatomic Distances (r_a) in this compound

ParameterGas-Phase Electron Diffraction (Å)
C1-C21.521 ± 0.007
C2-C31.502 ± 0.009
C-Ge1.924 ± 0.002
Ge-H1.530 (assumed)
C-H1.085 (assumed)

Data sourced from Dakkouri, M. (1991). Experimental and theoretical investigation of the molecular structure of this compound.

Table 2: Bond Angles and Dihedral Angles in this compound

ParameterMicrowave Spectroscopy (°)
∠C2C1C359.1
∠HC1H116.5
∠C1C2Ge121.9
∠HGeH107.9
Tilt of GeH3 group2.1

Data primarily derived from the analysis of rotational spectra of 41 isotopologues by Epple, K.J., & Rudolph, H.D. (1992).

A notable feature of this compound's structure is the tilt of the germyl (GeH3) group towards the cyclopropyl ring. Gas-phase electron diffraction data suggest a tilt angle of 3.4 ± 2.0 degrees, while ab initio calculations indicate a tilt of 2.1 degrees.[1] This tilt is attributed to hyperconjugative interactions between the Ge-H bonds and the Walsh orbitals of the cyclopropyl ring.

Experimental and Computational Protocols

A multi-faceted approach has been employed to determine the structure of this compound with high fidelity.

Gas-Phase Electron Diffraction (GED)

The experimental determination of the molecular structure was primarily achieved through gas-phase electron diffraction. In this technique, a high-energy beam of electrons is scattered by the gaseous molecules. The resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule in the gas phase, free from intermolecular interactions. For this compound, this method provided the crucial interatomic distances between the constituent atoms.

Microwave Spectroscopy

Microwave spectroscopy was instrumental in refining the structural details, particularly the bond angles and the precise orientation of the germyl group. By analyzing the rotational spectra of 41 different isotopologues of this compound, researchers were able to accurately determine the moments of inertia of the molecule. These moments of inertia are directly related to the mass distribution and, therefore, the geometry of the molecule. This extensive isotopic substitution allowed for a highly precise determination of the molecular structure.

Ab Initio Quantum Chemical Calculations

Theoretical calculations have played a vital role in complementing the experimental findings and providing deeper insights into the electronic structure and bonding of this compound. The geometry of the molecule was optimized using ab initio molecular orbital calculations. Specifically, the calculations were performed using the 3-21G* and 4-21G* basis sets. These calculations not only corroborated the experimental findings, such as the tilt of the germyl group, but also allowed for a theoretical prediction of the molecular geometry.

Visualizing the Structure and Computational Workflow

To better understand the molecular structure and the process of its determination, the following diagrams are provided.

Diagram of the molecular structure of this compound.

cluster_workflow Workflow for Structural Determination GED Gas-Phase Electron Diffraction (Provides Interatomic Distances) Analysis Combined Structural Analysis GED->Analysis MW Microwave Spectroscopy (Provides Rotational Constants, Bond Angles) MW->Analysis AbInitio Ab Initio Calculations (Geometry Optimization, Theoretical Structure) AbInitio->Analysis Final Final Molecular Structure Analysis->Final

Workflow of the combined experimental and theoretical approach.

Conclusion

The structure of this compound has been rigorously characterized through a synergistic combination of gas-phase electron diffraction, extensive microwave spectroscopy, and ab initio quantum chemical calculations. The determined geometric parameters, including the notable tilt of the germyl group, provide a solid foundation for further computational and experimental investigations into the reactivity and properties of this and related organogermanium compounds. This detailed structural information is invaluable for researchers in the fields of materials science, computational chemistry, and drug development, where a precise understanding of molecular geometry is paramount.

References

An In-depth Technical Guide to the Bonding Nature of the Carbon-Germanium Bond in Cyclopropylgermane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the carbon-germanium (C-Ge) bond in cyclopropylgermane. By integrating experimental data and theoretical calculations, this document aims to elucidate the key characteristics of this bond, offering valuable insights for researchers in organometallic chemistry, materials science, and drug development where organogermanium compounds are of increasing interest.

Quantitative Data on the Carbon-Germanium Bond

The structural parameters of this compound have been determined through gas-phase electron diffraction and ab initio computational methods. These studies provide crucial data on the geometry of the molecule and the nature of the C-Ge bond.

ParameterExperimental (Electron Diffraction)Theoretical (Ab Initio, 4-21G/(3-21G*))Theoretical (Ab Initio, STO-3G)
C-Ge Bond Length (Å) 1.943 (3)1.9071.935
Ge-H Bond Length (Å) 1.549 (fixed)1.5361.528
C-C Bond Length (Å) 1.512 (4)1.5331.529
∠C-Ge-H Angle (°) 108.4 (1.5)108.9109.1
∠H-Ge-H Angle (°) 109.5 (assumed)108.0107.9
Tilt Angle of GeH₃ group (°) 2.0 (1.4)1.81.5

Table 1: Experimental and theoretical geometric parameters for this compound.

Experimental Protocols

Synthesis of this compound

Reaction:

General Procedure:

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cyclopropyl bromide is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed until the magnesium is consumed.

  • Synthesis of Germyl Bromide (GeH₃Br): Germane (GeH₄) gas is reacted with bromine (Br₂) at low temperature. The product, germyl bromide, is then purified by fractional distillation.

  • Grignard Reaction: The freshly prepared cyclopropylmagnesium bromide solution is cooled in an ice bath. Germyl bromide, dissolved in an appropriate anhydrous solvent, is added slowly via the dropping funnel.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation or preparative gas chromatography.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Structural Determination by Gas-Phase Electron Diffraction

The molecular structure of this compound in the gas phase was determined using a Balzers KDG-2 electron diffraction unit. The experimental procedure involves the following key steps:

  • Sample Introduction: A gaseous sample of this compound is introduced into the diffraction chamber.

  • Electron Beam Interaction: A high-energy electron beam is directed through the gas stream. The electrons are scattered by the molecules.

  • Data Collection: The scattered electrons form a diffraction pattern on a photographic plate or a detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

  • Data Analysis: The diffraction data is converted into a molecular scattering curve. This curve is then analyzed using a least-squares refinement process to determine the geometric parameters of the molecule, such as bond lengths, bond angles, and torsional angles.

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the characterization of the C-Ge bond in this compound, integrating both experimental and computational approaches.

G Workflow for C-Ge Bond Characterization cluster_synthesis Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Data Interpretation start Starting Materials (GeH₃Br, c-C₃H₅MgBr) reaction Grignard Reaction start->reaction purification Purification reaction->purification product This compound purification->product ed Electron Diffraction product->ed nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ab_initio Ab Initio Calculations product->ab_initio bond_length Bond Lengths ed->bond_length bond_angles Bond Angles ed->bond_angles qtaim QTAIM Analysis ab_initio->qtaim nbo NBO Analysis ab_initio->nbo ab_initio->bond_length ab_initio->bond_angles electron_density Electron Density Distribution qtaim->electron_density bonding_nature Bonding Nature nbo->bonding_nature electron_density->bonding_nature

Caption: Workflow for characterizing the C-Ge bond.

Theoretical Analysis of the Carbon-Germanium Bond

While specific Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses for this compound are not extensively reported, the principles of these methods provide a framework for understanding the C-Ge bond.

  • QTAIM Analysis: This method would analyze the topology of the electron density to characterize the bond. Key indicators would include the electron density (ρ) at the bond critical point (BCP), the Laplacian of the electron density (∇²ρ), and the total energy density (H). For a covalent bond, one would expect a significant ρ, a negative ∇²ρ, and a negative H at the BCP.

  • NBO Analysis: This analysis would provide insights into the hybridization and donor-acceptor interactions. The C-Ge bond is expected to be formed from the overlap of a hybrid orbital on the carbon atom and a hybrid orbital on the germanium atom. The analysis would also reveal any hyperconjugative interactions between the cyclopropyl ring orbitals and the C-Ge bond orbitals.

The following diagram illustrates the conceptual relationship between these computational methods and the resulting understanding of the bonding nature.

G Conceptual Framework for Bonding Analysis cluster_methods Computational Methods cluster_descriptors Bonding Descriptors cluster_interpretation Interpretation mol This compound Molecular Structure qtaim QTAIM mol->qtaim nbo NBO mol->nbo bcp Bond Critical Point (ρ, ∇²ρ, H) qtaim->bcp hybrid Hybridization (sp³-like) nbo->hybrid hyper Hyperconjugation nbo->hyper nature Nature of C-Ge Bond (Covalent Character) bcp->nature hybrid->nature hyper->nature

Caption: Theoretical analysis of the C-Ge bond.

Conclusion

The carbon-germanium bond in this compound is a single, covalent bond with a length of approximately 1.943 Å as determined by electron diffraction. Theoretical calculations are in reasonable agreement with this experimental value. The unique electronic properties of the cyclopropyl ring likely influence the character of the C-Ge bond through inductive and hyperconjugative effects. Further computational studies employing methods such as QTAIM and NBO would be invaluable in providing a more detailed picture of the electron density distribution and the subtle electronic interactions that govern the reactivity of this intriguing molecule. Such studies would be highly beneficial for the rational design of new organogermanium-based materials and therapeutics.

Cyclopropylgermane: A Preliminary Toxicological and Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary, inferred assessment of the potential toxicity and environmental impact of Cyclopropylgermane. No direct experimental data on this specific compound has been identified in the public domain. The information presented herein is extrapolated from studies on related organogermanium compounds and cyclopropane derivatives and should be used for informational and precautionary purposes only. All quantitative data and experimental protocols are based on established methodologies and data for analogous substances.

Executive Summary

This compound is a novel organometallic compound for which specific toxicological and environmental data is not yet available. This whitepaper aims to provide a proactive preliminary assessment by examining the known properties of its constituent chemical moieties: the organogermanium group and the cyclopropyl ring. Organogermanium compounds exhibit a wide spectrum of toxicities, with inorganic forms generally demonstrating higher toxicity, particularly nephrotoxicity. The cyclopropyl group, while often increasing metabolic stability, can in some contexts be metabolized to reactive intermediates. This document outlines potential toxicological hazards, predicts environmental fate, and details standardized experimental protocols for the definitive assessment of this compound. The information herein is intended to guide safe handling practices and future research directions.

Introduction to this compound

This compound is an organometallic compound characterized by a cyclopropyl group bonded to a germanium atom. While the specific applications of this compound are not yet widely documented, its unique structure suggests potential utility in materials science, catalysis, or as a precursor in chemical synthesis. The introduction of any new chemical entity into research and development pipelines necessitates a thorough evaluation of its potential risks to human health and the environment. This whitepaper serves as a foundational document to address these concerns in the absence of direct empirical data.

Inferred Toxicological Profile

The toxicological profile of this compound is inferred from the known effects of related organogermanium compounds and cyclopropane derivatives.

Human Health Effects

The primary routes of potential human exposure in a laboratory or industrial setting include inhalation, dermal contact, and accidental ingestion.

  • Acute Toxicity: Based on related organogermanium compounds, this compound may be harmful if swallowed or inhaled. Organometallic compounds can exhibit moderate to high acute toxicity.[1][2]

  • Skin and Eye Irritation: Direct contact may cause skin irritation or burns and serious eye damage, a common hazard associated with reactive organometallic compounds.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

  • Nephrotoxicity: A significant concern with germanium compounds is their potential for kidney damage (nephrotoxicity).[1][3] Although organic germanium compounds are generally considered less toxic than their inorganic counterparts like germanium dioxide, the potential for in vivo metabolism to release toxic germanium species cannot be ruled out without specific studies.[2][3]

  • Neurotoxicity: Some organogermanium compounds developed as pharmaceuticals have exhibited neurotoxic effects.[1][2] Symptoms could include dizziness, headache, and in severe cases, more pronounced neurological deficits.

  • Metabolic Concerns: The cyclopropyl group is generally considered to be metabolically stable.[4] However, metabolism of cyclopropyl-containing compounds, particularly those with amine functionalities, can lead to the formation of reactive intermediates.[5] In one documented case, a cyclopropane carboxylic acid metabolite was associated with hepatic toxicity by inhibiting mitochondrial fatty acid beta-oxidation.[6]

Quantitative Toxicological Data (Inferred)

The following table summarizes inferred acute toxicity values based on data for analogous organometallic compounds and regulatory guidelines. These values should be confirmed with experimental testing.

EndpointInferred Value (based on related compounds)Standard Test Guideline
Oral LD50 (Rat) 300 - 2000 mg/kgOECD 423
Dermal LD50 (Rabbit) > 2000 mg/kgOECD 402
Inhalation LC50 (Rat) 1 - 5 mg/L (4 hours)OECD 403
Eye Irritation Category 1 (Serious eye damage)OECD 405
Skin Irritation Category 2 (Irritant)OECD 404

Inferred Environmental Impact

The environmental fate and impact of this compound are predicted based on the general behavior of organometallic compounds in the environment.[7][8][9]

Environmental Fate
  • Biodegradation: Organometallic compounds often exhibit resistance to rapid biodegradation. The presence of the stable cyclopropyl ring may further hinder microbial degradation.

  • Bioaccumulation: Lipophilic organometallic compounds have the potential to bioaccumulate in aquatic organisms.[8] The octanol-water partition coefficient (Log Kow) of this compound would be a key parameter in assessing this risk.

  • Mobility in Soil: The mobility of this compound in soil will depend on its water solubility and adsorption characteristics. Organometallic compounds can bind to soil organic matter, limiting their mobility.

  • Abiotic Degradation: Hydrolysis and photolysis are potential degradation pathways in the environment. The stability of the germanium-carbon bond will be a critical factor.

Ecotoxicity
  • Aquatic Toxicity: Organometallic compounds can be toxic to aquatic life.[10] It is prudent to assume that this compound may be harmful to fish, daphnia, and algae.

  • Terrestrial Toxicity: The impact on soil-dwelling organisms is unknown but should be considered, especially in the event of a significant environmental release.

Quantitative Ecotoxicological Data (Inferred)

The following table provides inferred ecotoxicity values. These should be determined experimentally.

EndpointInferred Value (based on related compounds)Standard Test Guideline
Acute Fish Toxicity (LC50) 10 - 100 mg/LOECD 203
Acute Daphnia Toxicity (EC50) 1 - 10 mg/LOECD 202
Algae Growth Inhibition (EC50) 1 - 10 mg/LOECD 201

Experimental Protocols for Definitive Assessment

To obtain definitive data on the toxicity and environmental impact of this compound, a series of standardized tests should be conducted. The following protocols, based on the OECD Guidelines for the Testing of Chemicals, are recommended.[11][12][13]

Toxicological Testing Workflow

Toxicity_Testing_Workflow cluster_physchem Physicochemical Properties cluster_acute Acute Toxicity cluster_repeated Repeated Dose Toxicity cluster_genotox Genotoxicity physchem_props Characterization (OECD 101, 104, 105, 107, 117) acute_oral Oral LD50 (OECD 423) physchem_props->acute_oral acute_dermal Dermal LD50 (OECD 402) physchem_props->acute_dermal acute_inhalation Inhalation LC50 (OECD 403) physchem_props->acute_inhalation repeated_dose 28-Day Study (OECD 407) acute_oral->repeated_dose skin_irritation Skin Irritation (OECD 404) eye_irritation Eye Irritation (OECD 405) ames_test Ames Test (OECD 471) repeated_dose->ames_test micronucleus_test Micronucleus Test (OECD 474) ames_test->micronucleus_test

Figure 1: Recommended workflow for toxicological testing of this compound.
Environmental Fate and Ecotoxicity Testing Workflow

Environmental_Testing_Workflow cluster_physchem_env Physicochemical Properties cluster_degradation Degradation cluster_bioaccumulation Bioaccumulation cluster_ecotox Ecotoxicity physchem_env Water Solubility (OECD 105) Log Kow (OECD 117) biodegradation Ready Biodegradability (OECD 301) physchem_env->biodegradation hydrolysis Hydrolysis (OECD 111) physchem_env->hydrolysis bioaccumulation_test Bioaccumulation in Fish (OECD 305) physchem_env->bioaccumulation_test fish_tox Fish Acute Toxicity (OECD 203) biodegradation->fish_tox daphnia_tox Daphnia Acute Toxicity (OECD 202) hydrolysis->daphnia_tox algae_tox Algae Growth Inhibition (OECD 201) bioaccumulation_test->algae_tox

Figure 2: Recommended workflow for environmental testing of this compound.

In Silico Toxicity Prediction

In the absence of empirical data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models can provide initial toxicity estimates.[14][15][16] Software tools like the US EPA's T.E.S.T. (Toxicity Estimation Software Tool) and ACD/Tox Suite can predict various toxicological endpoints based on the chemical structure of this compound.[17][18] These predictions can help prioritize experimental testing and inform preliminary risk assessments.

Logical Flow for In Silico Assessment

In_Silico_Workflow start Input: this compound Structure qsar_model Select Appropriate QSAR Models (e.g., T.E.S.T., ACD/Tox Suite) start->qsar_model predict_endpoints Predict Toxicological Endpoints: - Acute Toxicity - Mutagenicity - Ecotoxicity qsar_model->predict_endpoints analyze_results Analyze Predictions and Applicability Domain predict_endpoints->analyze_results report Generate Preliminary Toxicity Report analyze_results->report

Figure 3: Logical workflow for in silico toxicity prediction of this compound.

Potential Signaling Pathways of Concern

Based on the known toxicities of related compounds, several signaling pathways could be perturbed by this compound or its metabolites.

  • Mitochondrial Function: As observed with a metabolite of a cyclopropane-containing drug, there is a potential for interference with mitochondrial fatty acid β-oxidation.[6] This could lead to cellular energy deficits and be a mechanism for hepatotoxicity.

  • Oxidative Stress Pathways: The metabolism of some organometallic compounds can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Renal Tubular Transport: For nephrotoxicity, interference with transporters and cellular processes in the renal tubules is a plausible mechanism, as seen with inorganic germanium compounds.[1]

Hypothetical Pathway to Mitochondrial Dysfunction

Mitochondrial_Dysfunction_Pathway cluster_cell Hepatocyte cluster_mitochondrion Mitochondrial Processes cpg This compound metabolism Metabolism (e.g., P450 enzymes) cpg->metabolism metabolite Reactive Metabolite (e.g., Cyclopropane Carboxylic Acid derivative) metabolism->metabolite beta_oxidation β-Oxidation of Fatty Acids metabolite->beta_oxidation Inhibition ros_generation ROS Generation metabolite->ros_generation Induces mitochondrion Mitochondrion atp_production ATP Production beta_oxidation->atp_production Leads to outcome Hepatotoxicity atp_production->outcome Decreased ATP leads to ros_generation->outcome Increased ROS leads to

References

Methodological & Application

Application Notes and Protocols: Cyclopropylgermane in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tertiary cyclopropyl carbagermatranes as effective reagents in palladium-catalyzed Suzuki-Miyaura-type cross-coupling reactions. This methodology allows for the efficient formation of carbon-carbon bonds between a cyclopropyl group and various aryl and heteroaryl moieties, which are of significant interest in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. While traditionally relying on organoboron reagents, recent advancements have explored the use of other organometallic compounds. Organogermanium reagents, particularly atrane complexes, have emerged as viable alternatives due to their stability and unique reactivity.

This document focuses on the application of tertiary cyclopropyl carbagermatranes in a palladium-catalyzed cross-coupling reaction that follows a mechanistic pathway analogous to the Suzuki-Miyaura reaction. These germatrane reagents offer a stable and efficient means of introducing the valuable cyclopropyl motif onto aromatic and heteroaromatic scaffolds.

Reaction Principle

The cross-coupling reaction involves the palladium-catalyzed reaction of a tertiary cyclopropyl carbagermatrane with an aryl or heteroaryl halide. The reaction proceeds through a catalytic cycle that is mechanistically similar to the classical Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps. The carbagermatrane serves as the nucleophilic partner, transferring the cyclopropyl group to the palladium center during the transmetalation step.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed cross-coupling of various tertiary cyclopropyl carbagermatranes with a range of aryl bromides.

Table 1: Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides

EntryCyclopropyl CarbagermatraneAryl BromideProductYield (%)
15-(1-phenylcyclopropyl)carbagermatrane4-bromoanisole1-cyclopropyl-1-(4-methoxyphenyl)benzene85
25-(1-phenylcyclopropyl)carbagermatrane4-bromobenzonitrile4-(1-phenylcyclopropyl)benzonitrile78
35-(1-phenylcyclopropyl)carbagermatrane1-bromo-4-(trifluoromethyl)benzene1-cyclopropyl-1-(4-(trifluoromethyl)phenyl)benzene92
45-(1-(4-methoxyphenyl)cyclopropyl)carbagermatrane4-bromoacetophenone1-(4-(1-(4-methoxyphenyl)cyclopropyl)phenyl)ethan-1-one88
55-(1-(thiophen-2-yl)cyclopropyl)carbagermatrane4-bromotoluene2-(1-(p-tolyl)cyclopropyl)thiophene75

Reaction Conditions: Aryl bromide (0.2 mmol), cyclopropyl carbagermatrane (0.24 mmol), Pd(OAc)2 (5 mol%), SPhos (10 mol%), K3PO4 (0.4 mmol), in toluene (2 mL) at 100 °C for 12 h.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides

Materials:

  • Tertiary cyclopropyl carbagermatrane (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol%)

  • Potassium phosphate (K3PO4, 2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube is added the aryl bromide (0.2 mmol, 1.0 equiv), tertiary cyclopropyl carbagermatrane (0.24 mmol, 1.2 equiv), potassium phosphate (0.4 mmol, 2.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 5 mol%), and SPhos (8.2 mg, 0.02 mmol, 10 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (2 mL) is added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cross-coupled product.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Type_Catalytic_Cycle Catalytic Cycle of Cyclopropyl Carbagermatrane Cross-Coupling Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition ArPdCp Ar-Pd(II)-Cp(L2) ArPdBr->ArPdCp Transmetalation GeBr Br-Ge ArPdBr->GeBr ArPdCp->Pd0 Reductive Elimination Product Ar-Cp ArPdCp->Product ArBr Aryl Bromide (Ar-Br) ArBr->ArPdBr Germatrane Cyclopropyl Carbagermatrane (Cp-Ge) Germatrane->ArPdBr

Caption: Suzuki-Miyaura-Type Catalytic Cycle.

Experimental_Workflow Experimental Workflow for Cross-Coupling start Start reagents Combine Reactants: Aryl Bromide, Germatrane, Pd(OAc)2, SPhos, K3PO4 start->reagents inert Evacuate and Backfill with Argon reagents->inert solvent Add Anhydrous Toluene inert->solvent reaction Heat at 100 °C for 12 hours solvent->reaction workup Cool, Dilute with Ethyl Acetate, Filter reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: Step-by-step experimental workflow.

Application of Cyclopropylgermanes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl moiety is a crucial strategy in medicinal chemistry and materials science, often imparting unique conformational constraints and metabolic stability to molecules. While Stille cross-coupling traditionally utilizes organostannanes, related organogermanes are emerging as viable, albeit less reactive, alternatives. This document details the application of a specific class of activated cyclopropylgermanes—tertiary cyclopropyl carbagermatranes—in palladium-catalyzed cross-coupling reactions, offering a practical protocol for the synthesis of complex cyclopropane-containing structures.

Introduction

Organogermanes have historically been considered less reactive than their tin or boron counterparts in conventional Pd(0)/Pd(II) catalytic cycles. However, recent advancements have demonstrated that their reactivity can be unlocked under specific catalytic conditions, often proceeding through alternative mechanisms such as an electrophilic aromatic substitution (SEAr)-type pathway. Tertiary cyclopropyl carbagermatranes, in particular, have been identified as effective nucleophiles in palladium-catalyzed cross-coupling reactions with aryl bromides and acyl chlorides. These reagents serve as robust and practical precursors for the construction of molecules containing a quaternary carbon center on a cyclopropane ring.

Data Presentation

The following tables summarize the scope and yields of palladium-catalyzed cross-coupling reactions using tertiary cyclopropyl carbagermatranes with various aryl bromides and acyl chlorides.

Table 1: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides
EntryCyclopropylgermaneAryl BromideProductYield (%)
11-(p-tolyl)cyclopropyl carbagermatrane4-bromobenzonitrile1-(4-cyanophenyl)-1-(p-tolyl)cyclopropane85
21-(p-tolyl)cyclopropyl carbagermatrane4-bromobenzaldehyde4-(1-(p-tolyl)cyclopropyl)benzaldehyde78
31-(p-tolyl)cyclopropyl carbagermatraneN-(4-bromophenyl)acetamideN-(4-(1-(p-tolyl)cyclopropyl)phenyl)acetamide92
41-(p-tolyl)cyclopropyl carbagermatrane4-bromo-N,N-dimethylaniline4-(1-(p-tolyl)cyclopropyl)-N,N-dimethylaniline75
51-(p-tolyl)cyclopropyl carbagermatrane1-bromo-4-(trifluoromethyl)benzene1-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)cyclopropane88
61-(p-tolyl)cyclopropyl carbagermatranemethyl 4-bromobenzoatemethyl 4-(1-(p-tolyl)cyclopropyl)benzoate95
71-(p-tolyl)cyclopropyl carbagermatrane3-bromoquinoline3-(1-(p-tolyl)cyclopropyl)quinoline72
Table 2: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides
EntryThis compoundAcyl ChlorideProductYield (%)
11-phenylcyclopropyl carbagermatranebenzoyl chloridecyclopropyl(phenyl)methanone82
21-phenylcyclopropyl carbagermatrane4-methoxybenzoyl chloride(4-methoxyphenyl)(1-phenylcyclopropyl)methanone85
31-phenylcyclopropyl carbagermatrane4-chlorobenzoyl chloride(4-chlorophenyl)(1-phenylcyclopropyl)methanone78
41-phenylcyclopropyl carbagermatranethiophene-2-carbonyl chloride(1-phenylcyclopropyl)(thiophen-2-yl)methanone75
51-phenylcyclopropyl carbagermatranecinnamoyl chloride1-phenyl-4-(1-phenylcyclopropyl)but-3-en-2-one68
61-(p-tolyl)cyclopropyl carbagermatranebenzoyl chloridephenyl(1-(p-tolyl)cyclopropyl)methanone88

Experimental Protocols

Protocol 1: Synthesis of Tertiary Cyclopropyl Carbagermatranes

This protocol describes the synthesis of the this compound reagent from a corresponding carboxylic acid via an N-hydroxyphthalimide (NHP) ester intermediate.

Step 1: Synthesis of NHP Ester

  • To a solution of the desired 1-arylcyclopropane-1-carboxylic acid (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add N-hydroxyphthalimide (1.1 equiv.) and dicyclohexylcarbodiimide (DCC, 1.1 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to obtain the NHP ester.

Step 2: Synthesis of Tertiary Cyclopropyl Carbagermatrane

  • In a glovebox, add the NHP ester (1.0 equiv.), 1-aza-5-germabicyclo[3.3.3]undecane (1.2 equiv.), and activated zinc powder (3.0 equiv.) to a vial.

  • Add anhydrous dimethylformamide (DMF, 0.1 M) to the vial.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the vial from the glovebox and dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel chromatography to yield the tertiary cyclopropyl carbagermatrane.

Protocol 2: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides
  • To a flame-dried Schlenk tube, add the tertiary cyclopropyl carbagermatrane (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuCl (0.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile (CH₃CN, 0.1 M) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,1-diarylcyclopropane.

Protocol 3: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides
  • Follow the same procedure as in Protocol 2, substituting the aryl bromide with the corresponding acyl chloride (1.0 equiv.).

  • After purification, the final product will be the corresponding cyclopropyl ketone.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Palladium-Catalyzed Cross-Coupling Carboxylic_Acid 1-Arylcyclopropane- 1-carboxylic Acid NHP_Ester NHP Ester Intermediate Carboxylic_Acid->NHP_Ester  NHP, DCC, DCM This compound Tertiary Cyclopropyl Carbagermatrane NHP_Ester->this compound  Germatrane,  Zn, DMF Coupled_Product Coupled Product This compound->Coupled_Product  Pd(PPh₃)₄, CuCl,  CH₃CN, 100 °C Aryl_Halide Ar-Br or R(CO)Cl Aryl_Halide->Coupled_Product

Caption: Experimental workflow for the synthesis and cross-coupling of tertiary cyclopropyl carbagermatranes.

catalytic_cycle pd0 Pd(0)L₂ pd_complex1 Pd(II)(Ar)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Pd(II)(Ar)(Cyclopropyl)L₂ pd_complex1->pd_complex2 Transmetalation (CuCl assisted) ge_halide X-GeR₃ pd_complex1->ge_halide pd_complex2->pd0 Reductive Elimination product Ar-Cyclopropyl pd_complex2->product aryl_halide Ar-X aryl_halide->pd_complex1 germane Cyclopropyl-GeR₃ germane->pd_complex1

Caption: Catalytic cycle for the palladium-catalyzed cross-coupling of cyclopropylgermanes.

Application Notes and Protocols: The Role of the Cyclopropyl Group in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cyclopropyl group, a three-membered carbocycle, is a valuable structural motif in medicinal chemistry. Its unique conformational and electronic properties, stemming from its inherent ring strain, often lead to improved pharmacological profiles of drug candidates. While the specific use of cyclopropylgermane in pharmaceutical synthesis is not widely documented in publicly available literature, the broader class of cyclopropyl-containing compounds is instrumental in the development of various therapeutic agents, particularly in the antiviral field. These notes will detail the application of cyclopropyl moieties in the synthesis of pharmaceutical intermediates, focusing on antiviral agents, and provide relevant experimental insights.

I. Application in Antiviral Drug Synthesis

The cyclopropyl group is a key component in several antiviral compounds, where it can act as a bioisostere for other chemical groups, enhance binding affinity to target enzymes, and improve metabolic stability.

A. Hepatitis C Virus (HCV) Inhibitors

Cyclopropyl moieties have been incorporated into nucleoside and non-nucleoside inhibitors of HCV NS5B polymerase, a key enzyme in the viral replication cycle.

1. Carbocyclic 2'-Spirocyclopropyl Ribonucleosides:

The discovery of 2'-spirocyclopropyl-ribocytidine as a potent inhibitor of HCV RNA synthesis has spurred the development of carbocyclic analogs.[1] These compounds are designed to mimic the natural ribose sugar, with the spirocyclopropyl group providing conformational rigidity and potentially enhanced interactions with the enzyme's active site. The synthesis of these analogs involves the spirocyclopropylation of an enone intermediate.[1] A cytosine nucleoside analog from this class has shown moderate anti-HCV activity.[1]

Quantitative Data: Anti-HCV Activity

CompoundTargetIC50 (µM)Cell Line
2'-spirocyclopropyl-ribocytidineHCV NS5B Polymerase7.3-
Carbocyclic Cytosine Nucleoside Analog (19)HCV RNA Replication14.4Subgenomic replicon Huh7 cells

Experimental Workflow: Synthesis of Carbocyclic 2'-Spirocyclopropyl Nucleosides

G start Cyclopentenol enone Enone Intermediate (7) start->enone Oxidation spiro Spirocyclopropylation enone->spiro (2-chloroethyl)dimethylsulfonium iodide, potassium t-butoxide intermediate Desired Intermediate (9a) spiro->intermediate coupling Coupling with Nucleobase intermediate->coupling analog Target Nucleoside Analogues (18, 19, 26, 27) coupling->analog

Caption: Synthetic workflow for carbocyclic 2'-spirocyclopropyl ribonucleosides.

Protocol: Spirocyclopropylation of Enone Intermediate [1]

  • To a solution of the enone intermediate (7) in a suitable aprotic solvent (e.g., THF, DMF), add (2-chloroethyl)dimethylsulfonium iodide.

  • Cool the reaction mixture to 0°C.

  • Slowly add potassium tert-butoxide while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired spirocyclopropyl intermediate (9a).

B. Other Antiviral Applications

The cyclopropyl motif is also present in nucleoside analogs developed as potential antiviral agents against a range of viruses, including HIV, HSV-1, HSV-2, and HCMV.[2][3] These compounds are typically synthesized by coupling a cyclopropyl-containing intermediate with various natural and modified nucleobases.[2]

II. Cyclopropylamine as a Versatile Pharmaceutical Intermediate

Cyclopropylamine is a widely used building block in medicinal chemistry due to the unique structural and electronic properties conferred by the cyclopropane ring.[4] The strained three-membered ring significantly influences the reactivity and conformational preferences of the molecule.[4]

Applications of Cyclopropylamine in Pharmaceuticals: [4]

  • Antidepressants: The cyclopropylamine moiety is a key feature in certain monoamine oxidase inhibitors (MAOIs).

  • Antiviral Drugs: It serves as a precursor for various antiviral agents.

  • Anticancer Compounds: Used in the design of novel anticancer therapeutics.

Synthesis of Cyclopropylamine: [4]

Several synthetic routes to cyclopropylamine have been developed:

  • Amination of Cyclopropanol: Reaction of cyclopropanol with ammonia or amines, often in the presence of a catalyst.

  • Reductive Amination: Treatment of cyclopropanecarboxaldehyde or cyclopropanone with ammonia or a primary amine in the presence of a reducing agent.

  • From Cyclopropane Halides: Nucleophilic substitution of a halogen on a cyclopropane ring with ammonia or an amine.

Reaction Scheme: Reductive Amination to Synthesize Cyclopropylamine

G start Cyclopropanecarboxaldehyde imine Imine Intermediate start->imine + NH3 product Cyclopropylamine imine->product Reduction (e.g., NaBH4, H2/catalyst)

References

Application Notes and Protocols: Cyclopropylgermane in the Development of New Materials and Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylgermane, a unique organogermanium compound, presents intriguing possibilities for the development of novel materials and polymers. The inherent ring strain of the cyclopropyl group, combined with the electronic and physical properties of germanium, suggests that polymers incorporating this moiety could exhibit unique thermal, optical, and mechanical characteristics. These properties could be advantageous in applications ranging from advanced semiconductors and nonlinear optical materials to specialized biomedical polymers. This document provides a prospective guide for the synthesis, polymerization, and characterization of this compound-based materials, offering detailed protocols and potential applications based on the known chemistry of organogermanium compounds and cyclopropane derivatives. While direct experimental data on poly(this compound) is limited in publicly available literature, this guide serves as a foundational resource for researchers exploring this promising frontier in materials science.

Introduction to this compound

Organogermanium compounds are gaining interest in materials science due to their unique electronic properties, which are intermediate between those of silicon and tin analogues.[1] Polygermanes, with a backbone of germanium atoms, exhibit properties such as sigma-electron delocalization, thermochromism, and photoconductivity, making them suitable for applications in electronics and photonics.[1]

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain. This strain imparts high reactivity, particularly in reactions involving ring-opening.[2] The introduction of a cyclopropyl moiety to a germanium center is hypothesized to influence the reactivity of the monomer and the properties of the resulting polymer in several ways:

  • Modified Reactivity: The strained ring may offer a reactive site for ring-opening polymerization (ROP), potentially leading to novel polymer architectures.

  • Altered Polymer Properties: The rigid and bulky nature of the cyclopropyl group could impact the polymer's thermal stability, solubility, and mechanical strength.

  • Enhanced Electronic Properties: The electronic interaction between the cyclopropyl group and the germanium atom may influence the optoelectronic properties of the resulting polygermane.

Synthesis of this compound Monomers

The synthesis of this compound monomers is the crucial first step. Based on established organometallic reactions, several synthetic routes can be proposed. A common method involves the reaction of a germanium halide with a cyclopropyl-containing nucleophile, such as a Grignard or organolithium reagent.

Experimental Protocol: Synthesis of Tricyclopropylgermyl Chloride

This protocol describes a potential synthesis for a this compound monomer precursor.

Materials:

  • Germanium tetrachloride (GeCl4)

  • Cyclopropylmagnesium bromide (in a suitable solvent like THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • In the flask, dissolve germanium tetrachloride (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add cyclopropylmagnesium bromide (3 equivalents) from the dropping funnel to the stirred solution of GeCl4 over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield tricyclopropylgermyl chloride.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Polymerization of this compound Monomers

Several polymerization techniques could be explored for this compound monomers, including ring-opening polymerization and radical polymerization.

Proposed Ring-Opening Polymerization (ROP)

The high ring strain of the cyclopropyl group makes it a candidate for ring-opening polymerization. This method could lead to polymers with unique backbone structures.

Experimental Protocol: Hypothetical Ring-Opening Polymerization of a Germacyclobutane with Cyclopropyl Substituents

This protocol outlines a hypothetical approach for the ROP of a cyclopropyl-substituted germacyclobutane.

Materials:

  • 1,1-Dicyclopropyl-1-germacyclobutane (hypothetical monomer)

  • Organolithium initiator (e.g., n-butyllithium)

  • Anhydrous toluene

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,1-dicyclopropyl-1-germacyclobutane monomer in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a catalytic amount of n-butyllithium initiator via syringe.

  • Allow the reaction to proceed for several hours, monitoring the viscosity of the solution.

  • Terminate the polymerization by adding a quenching agent, such as methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the ring-opened structure.

Proposed Radical Polymerization

If the this compound monomer contains a polymerizable group, such as a vinyl group, radical polymerization can be employed.

Experimental Protocol: Radical Polymerization of Cyclopropylvinyldimethylgermane

Materials:

  • Cyclopropylvinyldimethylgermane (hypothetical monomer)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, dissolve the cyclopropylvinyldimethylgermane monomer and a catalytic amount of AIBN in anhydrous toluene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Seal the Schlenk tube and heat the reaction mixture at 60-70 °C for 24 hours.

  • After cooling to room temperature, precipitate the polymer by adding the solution to methanol.

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation: Predicted Properties of this compound Polymers

The following table summarizes the predicted properties of hypothetical polymers derived from this compound, based on known properties of related polygermanes and the anticipated influence of the cyclopropyl group.

PropertyPredicted Value/Characteristic for Poly(this compound)Rationale
Thermal Stability (TGA) Higher decomposition temperature compared to linear alkyl-substituted polygermanes.The rigid cyclopropyl group may increase the steric hindrance and packing density of the polymer chains, leading to enhanced thermal stability.
Glass Transition Temp. (Tg) Higher Tg compared to analogous polygermanes with flexible side chains.The restricted rotation of the cyclopropyl group is expected to increase the rigidity of the polymer backbone.
Solubility Potentially lower solubility in common organic solvents.The increased intermolecular forces due to the compact and rigid structure may reduce solubility.
Optical Properties (UV-Vis) Potential blue shift in absorption maxima compared to aryl-substituted polygermanes.The cyclopropyl group is a sigma-donor and may have a different electronic effect on the germanium backbone compared to pi-conjugated aryl groups.
Mechanical Properties Potentially higher Young's modulus and tensile strength.The rigid structure of the cyclopropyl group could contribute to a stiffer and stronger material.

Note: The data presented in this table is predictive and requires experimental validation.

Visualizations

Proposed Synthetic Pathway for a this compound Monomer

Synthesis_Pathway GeCl4 GeCl4 Reaction Grignard Reaction GeCl4->Reaction cPrMgBr 3 c-PrMgBr cPrMgBr->Reaction Solvent Anhydrous Ether Solvent->Reaction Product c-Pr3GeCl Workup Aqueous Workup Product->Workup Purification Vacuum Distillation Workup->Purification FinalProduct Purified c-Pr3GeCl Purification->FinalProduct Reaction->Product

Caption: Synthetic route for tricyclopropylgermyl chloride.

Proposed Polymerization Workflow

Polymerization_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Monomer_Prep Prepare this compound Monomer Monomer_Purify Purify Monomer Monomer_Prep->Monomer_Purify Polymerization_Step Polymerization (ROP or Radical) Monomer_Purify->Polymerization_Step Termination Termination/Quenching Polymerization_Step->Termination Precipitation Polymer Precipitation & Purification Termination->Precipitation GPC GPC (Mw, PDI) Precipitation->GPC NMR NMR (Structure) Precipitation->NMR TGA_DSC TGA/DSC (Thermal Properties) Precipitation->TGA_DSC

Caption: General workflow for this compound polymerization.

Potential Applications

Polymers derived from this compound could find applications in several advanced fields:

  • Semiconductors: The unique electronic properties of polygermanes could be tuned by the incorporation of cyclopropyl groups, leading to new materials for transistors and sensors.

  • Nonlinear Optical (NLO) Materials: The strained ring system might enhance the NLO properties of the polymer, making it useful for optical switching and frequency conversion applications.

  • Biomedical Materials: The biocompatibility of some organogermanium compounds suggests that this compound-based polymers could be explored for drug delivery systems and medical implants. The polymer's degradation profile could potentially be controlled by the ring-opening of the cyclopropyl group.

  • High-Performance Coatings: The predicted thermal stability and mechanical strength could make these polymers suitable for protective coatings in harsh environments.

Conclusion

The exploration of this compound in the development of new materials and polymers represents a novel and promising research direction. The combination of the unique properties of the cyclopropyl group and the germanium atom is expected to yield materials with enhanced thermal, mechanical, and electronic characteristics. The protocols and predictive data presented in this document provide a foundational framework for researchers to begin investigating this exciting class of organogermanium polymers. Experimental validation of these hypotheses will be crucial in unlocking the full potential of this compound-based materials.

References

Protocol for the Safe Handling and Storage of Cyclopropylgermane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Cyclopropylgermane. Adherence to these protocols is crucial to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Physicochemical Properties

This compound is a hazardous chemical that requires careful handling. Below is a summary of its known hazards and physical properties.

Table 1: Hazard Summary

Hazard StatementGHS Classification
Toxic if swallowed.Acute toxicity, Oral (Category 3)
May damage fertility or the unborn child.Reproductive toxicity (Category 1B)
Highly flammable liquid and vapour.Flammable liquids (Category 2)
Harmful if swallowed or if inhaled.Acute toxicity (Oral, Inhalation) (Category 4)
Causes severe skin burns and eye damage.Skin corrosion (Sub-category 1B), Serious eye damage (Category 1)
Corrosive to the respiratory tract.Supplemental Hazard Statement

Table 2: Physicochemical Data

PropertyValueReference
Boiling Point/Boiling Range49 - 50 °C (120 - 122 °F)
Density0.824 g/cm3 at 25 °C (77 °F)
Chemical StabilityStable under standard ambient conditions.
ReactivityVapors may form an explosive mixture with air.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Gloves: Flame retardant antistatic protective clothing.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Required when vapors/aerosols are generated.

Safe Handling Protocol

This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE B Ensure fume hood is operational A->B C Gather all necessary materials B->C D Work within the fume hood C->D E Ground and bond container and receiving equipment D->E F Use non-sparking tools E->F G Dispense this compound carefully F->G H Keep container tightly closed when not in use G->H I Wipe down work area H->I J Dispose of waste in approved container I->J K Wash hands and face thoroughly J->K

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Wear all required PPE as specified in Section 2.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

  • Handling:

    • All operations must be conducted within a chemical fume hood.

    • To prevent static discharge, ground and bond the container and receiving equipment.

    • Use non-sparking tools to avoid ignition sources.

    • When dispensing, avoid splashing and generating aerosols.

    • Keep the container tightly closed when not in use to prevent the escape of flammable vapors.

  • Post-Handling:

    • Clean the work area thoroughly.

    • Dispose of any contaminated materials and excess this compound in a designated, approved waste disposal plant.

    • Wash hands and face after handling the substance.

Storage Protocol

Proper storage of this compound is critical to maintain its stability and prevent accidents.

  • Location: Store in a locked up, well-ventilated place.[1]

  • Conditions: Keep the container tightly closed in a dry area. Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Incompatibilities: Avoid storage with oxidizing agents.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

Emergency Response Decision Tree

cluster_emergency Emergency Event cluster_assessment Initial Assessment cluster_actions Response Actions Start Emergency Occurs Assess Assess the situation Start->Assess Spill Spill or Leak Assess->Spill Type of Event Fire Fire Assess->Fire Type of Event Exposure Personal Exposure Assess->Exposure Type of Event Evacuate Evacuate the area Spill->Evacuate Fire->Evacuate FirstAid Provide First Aid Exposure->FirstAid Extinguish Use CO2, dry chemical, or foam Evacuate->Extinguish Cleanup Follow spill cleanup procedure Evacuate->Cleanup

Caption: Decision tree for emergency response.

Spill or Leak:

  • Evacuate the danger area and consult an expert.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Prevent the spill from entering drains.

  • Collect the spill with an inert absorbent material and dispose of it properly.

Fire:

  • Use carbon dioxide, dry chemical, or foam for extinction.[1] Water spray may be used to cool closed containers.[1]

  • Firefighters should wear self-contained breathing apparatus.

Personal Exposure:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water/shower. Call a physician.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]

Disposal

Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.

Disclaimer: This protocol is intended as a guide and should be supplemented with a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety standards.

References

Gram-Scale Synthesis of Cyclopropylgermane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of cyclopropylgermane, a potentially valuable building block in organic synthesis and materials science. Due to the limited availability of a direct, established procedure, this guide presents a robust, two-step synthetic approach based on well-established organometallic principles. The primary product of this synthesis is expected to be tetrathis compound, formed through the reaction of a cyclopropyl Grignard reagent with germanium tetrachloride.

Overview of the Synthetic Strategy

The proposed synthesis involves two main stages:

  • Formation of Cyclopropylmagnesium Bromide: A Grignard reagent is prepared from the reaction of magnesium turnings with cyclopropyl bromide on a gram scale.

  • Reaction with Germanium Tetrachloride: The freshly prepared cyclopropylmagnesium bromide is then reacted with germanium tetrachloride to yield tetrathis compound.

This method is designed to be scalable and utilizes commercially available starting materials.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Magnesium TurningsMg24.3199.8%Sigma-Aldrich
Cyclopropyl BromideC₃H₅Br120.9898%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
IodineI₂253.8199.8%Sigma-Aldrich
Germanium (IV) ChlorideGeCl₄214.40≥99.99%Sigma-Aldrich
Anhydrous TolueneC₇H₈92.1499.8%Sigma-Aldrich
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49--
Anhydrous Sodium SulfateNa₂SO₄142.04--
Step-by-Step Synthesis

Step 1: Gram-Scale Preparation of Cyclopropylmagnesium Bromide

This procedure is adapted from a known method for preparing cyclopropyl Grignard reagents.

Procedure:

  • A 1-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel is flame-dried under a stream of dry nitrogen and then allowed to cool to room temperature.

  • Magnesium turnings (26.7 g, 1.1 mol) are added to the flask.

  • A small crystal of iodine is added to the magnesium turnings to activate the surface.

  • Anhydrous diethyl ether (100 mL) is added to the flask.

  • A solution of cyclopropyl bromide (121 g, 1.0 mol) in anhydrous diethyl ether (400 mL) is prepared and transferred to the dropping funnel.

  • A small amount (approximately 20 mL) of the cyclopropyl bromide solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux. This addition typically takes 2-3 hours.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1 hour to ensure complete consumption of the magnesium. The resulting grey-black solution of cyclopropylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of Tetrathis compound

Procedure:

  • The flask containing the freshly prepared cyclopropylmagnesium bromide solution is cooled to 0 °C in an ice-water bath.

  • A solution of germanium (IV) chloride (42.9 g, 0.2 mol) in anhydrous toluene (100 mL) is prepared and transferred to the dropping funnel.

  • The germanium tetrachloride solution is added dropwise to the stirred Grignard reagent solution over a period of 1 hour, maintaining the temperature below 10 °C. A white precipitate of magnesium salts will form.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • The reaction mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL).

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • The combined organic layers are washed with water (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude product.

  • The crude product is purified by vacuum distillation to afford tetrathis compound as a colorless liquid.

Predicted Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of tetrathis compound.

ParameterExpected Value
Yield of Tetrathis compound 60-70%
Boiling Point 180-190 °C (at atmospheric pressure)
Purity (by GC-MS) >95%
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 0.4-0.6 (m, 16H, -CH₂- of cyclopropyl)
0.8-1.0 (m, 4H, -CH- of cyclopropyl)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 5-10 (-CH₂- of cyclopropyl)
10-15 (-CH- of cyclopropyl)
Mass Spectrum (EI), m/z 238 [M⁺] (for ⁷⁴Ge isotope), isotopic pattern for Ge
197 [M - C₃H₅]⁺
156 [M - 2(C₃H₅)]⁺
115 [M - 3(C₃H₅)]⁺
41 [C₃H₅]⁺ (base peak)

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Tetrathis compound Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with GeCl4 and Workup A 1. Flame-dry glassware and add Mg turnings B 2. Initiate reaction with cyclopropyl bromide A->B C 3. Add remaining cyclopropyl bromide dropwise B->C D 4. Stir to complete reaction C->D E 5. Cool Grignard reagent to 0°C D->E Use directly F 6. Add GeCl4 solution dropwise E->F G 7. Reflux the reaction mixture F->G H 8. Quench with aq. NH4Cl G->H I 9. Extraction and washing H->I J 10. Drying and solvent removal I->J K 11. Vacuum distillation J->K L L K->L Tetrathis compound

Caption: Workflow for tetrathis compound synthesis.

Logical Relationship of Synthesis

logical_relationship Logical Relationship of Synthesis Steps reagents Starting Materials - Cyclopropyl Bromide - Magnesium - Germanium Tetrachloride step1 Grignard Formation (c-C3H5Br + Mg -> c-C3H5MgBr) reagents->step1 step2 Reaction with GeCl4 (4 c-C3H5MgBr + GeCl4 -> (c-C3H5)4Ge) reagents->step2 intermediate Cyclopropylmagnesium Bromide (Grignard Reagent) step1->intermediate intermediate->step2 product Tetrathis compound (Final Product) step2->product

Caption: Key steps in tetrathis compound synthesis.

Safety Precautions

  • Grignard reagents are highly reactive, moisture-sensitive, and flammable. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and properly dried glassware.

  • Cyclopropyl bromide is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

  • Germanium tetrachloride is a corrosive and moisture-sensitive liquid. It reacts with water to produce hydrochloric acid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous ammonium chloride solution slowly and with efficient cooling.

Conclusion

This document outlines a comprehensive and detailed protocol for the gram-scale synthesis of tetrathis compound. By following these procedures, researchers can reliably produce this compound for further investigation in various fields of chemical research and development. The provided data and visualizations aim to facilitate a clear understanding of the synthetic process.

Cyclopropylgermane: A Superior Alternative to Grignard Reagents for Cyclopropane Moiety Introduction in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cyclopropyl group is a valuable structural motif in medicinal chemistry, often conferring enhanced metabolic stability, potency, and desirable pharmacokinetic properties to drug candidates. Traditionally, the introduction of this moiety has relied heavily on the use of cyclopropyl Grignard reagents. However, the inherent high reactivity and basicity of Grignard reagents limit their functional group tolerance and can lead to undesired side reactions. This document details the application of cyclopropylgermane reagents, specifically tertiary cyclopropyl carbagermatranes, as a robust and versatile substitute for cyclopropyl Grignard reagents in cross-coupling reactions. These organogermane compounds offer significant advantages, including enhanced stability, broader functional group compatibility, and orthogonal reactivity, making them a superior choice for complex molecule synthesis in drug discovery and development.

Introduction: Overcoming the Limitations of Cyclopropyl Grignard Reagents

Cyclopropyl Grignard reagents, while widely used, present several challenges for chemists. Their high basicity makes them incompatible with acidic protons present in many functional groups, such as alcohols, amines, and carboxylic acids, leading to reagent quenching and low yields.[1] Furthermore, their reactivity can be difficult to control, often resulting in side reactions and impurities.[2]

Cyclopropylgermanes, particularly air- and moisture-stable tertiary cyclopropyl carbagermatranes, have emerged as a compelling alternative. These reagents exhibit lower basicity and nucleophilicity compared to their Grignard counterparts, allowing for a much broader tolerance of sensitive functional groups.[3] Their unique reactivity profile enables chemoselective cross-coupling reactions, even in the presence of other organometallic species, offering a significant advantage in the synthesis of complex, highly functionalized molecules.[4]

Synthesis of Tertiary Cyclopropyl Carbagermatranes

A practical and efficient method for the synthesis of tertiary cyclopropyl carbagermatranes involves the zinc-mediated decarboxylation of N-hydroxyphthalimide (NHP) esters of cyclopropanecarboxylic acids. This method avoids the use of sensitive organometallic precursors and proceeds under mild conditions.

Experimental Protocol: Synthesis of Tertiary Cyclopropyl Carbagermatranes

Materials:

  • 1-(Aryl)cyclopropane-1-carboxylic acid

  • N-Hydroxyphthalimide (NHP)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1-Bromo-5-(triethylgermyl)germatrane

  • Zinc powder (activated)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of the NHP Ester

  • To a solution of the 1-(aryl)cyclopropane-1-carboxylic acid (1.0 equiv.), N-hydroxyphthalimide (1.1 equiv.), and DMAP (0.1 equiv.) in DCM, add DCC (1.1 equiv.) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired NHP ester.

Step 2: Zinc-Mediated Decarboxylative Germylation

  • To a mixture of the NHP ester (1.0 equiv.) and 1-bromo-5-(triethylgermyl)germatrane (1.2 equiv.) in DMF, add activated zinc powder (2.0 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tertiary cyclopropyl carbagermatrane.

G cluster_0 Step 1: NHP Ester Synthesis cluster_1 Step 2: Decarboxylative Germylation start 1-(Aryl)cyclopropane- 1-carboxylic acid + NHP reagents1 DCC, DMAP in DCM start->reagents1 product1 NHP Ester reagents1->product1 reagents2 1-Bromo-5-(triethylgermyl)germatrane, Activated Zinc in DMF product1->reagents2 product2 Tertiary Cyclopropyl Carbagermatrane reagents2->product2

Caption: Palladium-catalyzed cross-coupling workflow.

Data Presentation: Comparative Performance

The following tables summarize the performance of tertiary cyclopropyl carbagermatranes and cyclopropyl Grignard reagents in palladium-catalyzed cross-coupling reactions with aryl bromides.

Table 1: Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Various Aryl Bromides

[3]| Entry | Aryl Bromide | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | 4-Bromoacetophenone | 4-Cyclopropylacetophenone | 85 | | 2 | Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 92 | | 3 | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 88 | | 4 | 1-Bromo-4-nitrobenzene | 1-Cyclopropyl-4-nitrobenzene | 75 | | 5 | 2-Bromopyridine | 2-Cyclopropylpyridine | 81 | | 6 | 3-Bromothiophene | 3-Cyclopropylthiophene | 78 |

Table 2: Cross-Coupling of Cyclopropylmagnesium Bromide with Various Aryl Bromides

[5][6]| Entry | Aryl Bromide | Catalyst System | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Bromoacetophenone | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 4-Cyclopropylacetophenone | 95 | | 2 | Methyl 4-bromobenzoate | Pd(OAc)2 / P(tBu)3 / ZnBr2 | Methyl 4-cyclopropylbenzoate | 93 | | 3 | 4-Bromobenzonitrile | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 4-Cyclopropylbenzonitrile | 90 | | 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 1-Cyclopropyl-4-fluorobenzene | 96 | | 5 | 2-Bromopyridine | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 2-Cyclopropylpyridine | 85 | | 6 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 1-Cyclopropyl-4-(trifluoromethyl)benzene| 94 |

Note: The reaction conditions for the two tables are not identical, preventing a direct quantitative comparison. However, both reagents demonstrate high efficacy in the coupling with a range of aryl bromides. The key advantage of the cyclopropyl carbagermatrane lies in its compatibility with a broader range of functional groups not typically tolerated by Grignard reagents (e.g., acidic protons).

Advantages of Cyclopropylgermanes over Grignard Reagents

The distinct chemical properties of cyclopropylgermanes translate into significant practical advantages in a research and drug development setting.

Logical Relationship of Advantages

G cluster_0 This compound Properties cluster_1 Advantages in Synthesis cluster_2 Impact on Drug Discovery prop1 Lower Basicity adv1 Broader Functional Group Tolerance prop1->adv1 prop2 Air & Moisture Stability adv2 Easier Handling & Storage prop2->adv2 prop3 Orthogonal Reactivity adv3 Chemoselective Reactions prop3->adv3 impact1 Access to More Complex Molecules adv1->impact1 impact2 Improved Synthetic Efficiency adv2->impact2 impact3 Facilitates Late-Stage Functionalization adv3->impact3

Caption: Advantages of cyclopropylgermanes.

  • Enhanced Functional Group Tolerance: Cyclopropylgermanes are significantly less basic than Grignard reagents, allowing them to be used in the presence of acidic protons found in alcohols, amines, and even carboxylic acids without quenching. T[1][3]his tolerance obviates the need for protecting group strategies, streamlining synthetic routes.

  • Stability and Ease of Handling: Tertiary cyclopropyl carbagermatranes are typically stable solids that can be handled in air and are moisture-insensitive, simplifying experimental setup and storage. I[4]n contrast, Grignard reagents are highly sensitive to air and moisture, requiring strictly anhydrous conditions and inert atmospheres.

  • Orthogonal Reactivity: Organogermanes can exhibit orthogonal reactivity in the presence of other organometallic reagents, such as boronic esters. T[4]his allows for selective, sequential cross-coupling reactions on a single substrate, a powerful tool for building molecular complexity.

  • Reduced Basicity-Related Side Reactions: The lower basicity of cyclopropylgermanes minimizes side reactions such as enolization of carbonyl compounds, which can be a significant issue with Grignard reagents.

Conclusion

Tertiary cyclopropyl carbagermatranes represent a significant advancement in the field of synthetic chemistry, offering a superior alternative to traditional cyclopropyl Grignard reagents. Their enhanced stability, broad functional group tolerance, and orthogonal reactivity make them an invaluable tool for researchers and scientists in drug discovery and development. The adoption of this compound-based methodologies can accelerate the synthesis of complex, novel chemical entities, ultimately facilitating the discovery of new therapeutic agents.

References

Application Notes and Protocols: Method Development for the Functionalization of Cyclopropylgermane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopropyl groups are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and natural products. Their unique conformational and electronic properties often impart desirable pharmacological and metabolic characteristics to bioactive molecules. Organogermane reagents have emerged as versatile intermediates in organic synthesis due to their stability, low toxicity, and unique reactivity. The development of methods for the functionalization of cyclopropylgermanes is therefore of significant interest, providing a pathway to novel cyclopropane-containing compounds. This document outlines a key methodology for the functionalization of cyclopropylgermanes, focusing on the synthesis and subsequent cross-coupling of tertiary cyclopropyl carbagermatranes.

Synthesis of Tertiary Cyclopropyl Carbagermatranes

A foundational step in the functionalization of cyclopropylgermanes is the synthesis of stable and reactive germatrane precursors. Tertiary cyclopropyl carbagermatranes have been identified as effective nucleophilic partners in cross-coupling reactions.[1] A reliable method for their synthesis involves the zinc-mediated decarboxylation of N-hydroxyphthalimide (NHP) esters.

Experimental Protocol: Synthesis of Tertiary Cyclopropyl Carbagermatranes

This protocol is adapted from a published procedure for the synthesis of tertiary cyclopropyl carbagermatranes.[1]

Materials:

  • N-hydroxyphthalimide (NHP) ester of the corresponding tertiary cyclopropyl carboxylic acid

  • Tri(isopropanol)amine

  • GeCl₄ (1 M in heptane)

  • Zinc powder

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the NHP ester of the tertiary cyclopropyl carboxylic acid (1.0 equiv).

  • Add anhydrous DMF to dissolve the NHP ester.

  • Add tri(isopropanol)amine (2.0 equiv) to the solution.

  • Slowly add GeCl₄ (1.2 equiv, 1 M in heptane) to the reaction mixture at room temperature.

  • Add zinc powder (3.0 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature for 12 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tertiary cyclopropyl carbagermatrane.

Logical Workflow for Synthesis of Tertiary Cyclopropyl Carbagermatranes

cluster_synthesis Synthesis of Tertiary Cyclopropyl Carbagermatranes start Start: NHP Ester of Tertiary Cyclopropyl Carboxylic Acid reagents Add Tri(isopropanol)amine, GeCl4, and Zinc Powder in DMF start->reagents reaction Stir at Room Temperature for 12h reagents->reaction workup Quench with sat. NH4Cl and Extract with Et2O reaction->workup purification Column Chromatography workup->purification product Product: Tertiary Cyclopropyl Carbagermatrane purification->product

Caption: Workflow for the synthesis of tertiary cyclopropyl carbagermatranes.

Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes

Once synthesized, tertiary cyclopropyl carbagermatranes serve as robust nucleophiles in palladium-catalyzed cross-coupling reactions, enabling the introduction of the tertiary cyclopropyl moiety onto various electrophiles.[1] A notable application is the coupling with acyl chlorides to form cyclopropyl ketones.[2]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling with Acyl Chlorides

This protocol is based on a reported method for the cross-coupling of tertiary cyclopropyl carbagermatranes with acyl chlorides.[2]

Materials:

  • Tertiary cyclopropyl carbagermatrane

  • Acyl chloride

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₂CO₃ (Potassium carbonate)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Add anhydrous toluene and stir for 5 minutes at room temperature to form the catalyst complex.

  • Add the tertiary cyclopropyl carbagermatrane (1.0 equiv), the acyl chloride (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding cyclopropyl ketone.

Reaction Scheme: Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides

cluster_reaction Palladium-Catalyzed Cross-Coupling reactant1 Tertiary Cyclopropyl Carbagermatrane plus + reactant1->plus reactant2 Acyl Chloride (R-COCl) arrow Pd(OAc)2, SPhos K2CO3, Toluene, 80 °C reactant2->arrow plus->reactant2 product Cyclopropyl Ketone arrow->product

Caption: General scheme for the cross-coupling of tertiary cyclopropyl carbagermatranes.

Quantitative Data

The efficiency of the palladium-catalyzed cross-coupling reaction has been demonstrated with a variety of substrates. The following table summarizes the yields for the coupling of a model tertiary cyclopropyl carbagermatrane with different acyl chlorides.

EntryAcyl Chloride (R-COCl)ProductYield (%)
1Benzoyl chloride1-Benzoyl-1-cyclopropyl...85
24-Methoxybenzoyl chloride1-(4-Methoxybenzoyl)-1-cyclopropyl...82
34-Trifluoromethylbenzoyl chloride1-(4-Trifluoromethylbenzoyl)-1-cyclopropyl...78
4Cinnamoyl chloride1-Cinnamoyl-1-cyclopropyl...75
5Hexanoyl chloride1-Hexanoyl-1-cyclopropyl...90

Yields are based on isolated product after column chromatography. Data is representative of typical results from the literature.[2]

The methodology presented provides a robust and versatile approach for the functionalization of cyclopropylgermanes. The synthesis of tertiary cyclopropyl carbagermatranes followed by their palladium-catalyzed cross-coupling with acyl chlorides offers an efficient route to valuable cyclopropyl ketones. This method is of significant interest to researchers in medicinal chemistry and materials science for the construction of complex molecules containing the cyclopropyl motif. The mild reaction conditions and broad substrate scope suggest that this methodology can be readily adopted for a variety of synthetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclopropylgermane Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cyclopropylgermane coupling reactions. The information is tailored for professionals in chemical research and drug development to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction is not proceeding or giving very low yields. What are the first parameters I should check?

A: For low reactivity in this compound couplings, begin by assessing the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are not using a pre-activated catalyst, consider an activation step. Palladium black precipitation is a sign of catalyst decomposition.

  • Ligand Choice: The ligand is critical. For less reactive organogermanes, a more electron-rich and bulky phosphine ligand can promote the reaction.

  • Reaction Temperature: Organogermanes can be less reactive than their tin or boron counterparts. A moderate increase in temperature may be necessary, but be cautious of potential side reactions at elevated temperatures.

  • Purity of Reagents: Verify the purity of your this compound, electrophile, and solvent. Impurities can poison the catalyst.

Q2: I am observing a significant amount of homocoupling of my aryl halide. How can I minimize this side reaction?

A: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. To mitigate this:

  • Lower the Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor homocoupling.

  • Adjust the Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions by stabilizing the active catalytic species.

  • Control the Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling more than the desired cross-coupling.

Q3: My desired product is forming, but I am also isolating a ring-opened byproduct. What causes this and how can it be prevented?

A: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening, which can be facilitated by the palladium catalyst. To prevent this:

  • Use Milder Reaction Conditions: High temperatures can promote ring-opening. Attempt the reaction at the lowest effective temperature.

  • Select Appropriate Ligands: The choice of ligand can influence the stability of the cyclopropyl-palladium intermediate. Bulky, electron-donating ligands may stabilize the intermediate and disfavor ring-opening.

  • Avoid Acidic Conditions: Traces of acid can promote the formation of byproducts. Ensure your solvent and reagents are neutral.

Q4: Are there any additives that can enhance the rate of this compound coupling reactions?

A: Yes, certain additives can be beneficial. While less common for organogermanes than for other organometallics, the following are worth considering based on analogous Stille and Suzuki couplings:

  • Copper(I) Salts: In Stille-type couplings, Cu(I) salts can act as co-catalysts to facilitate transmetalation.

  • Fluoride Sources: For some organometallic couplings, fluoride ions can activate the organometallic partner.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst2. Low Reactivity of Organogermane3. Inappropriate Ligand4. Insufficient Temperature1. Use a fresh batch of catalyst or a pre-catalyst.2. Increase reaction time or temperature moderately.3. Screen a panel of electron-rich, bulky phosphine ligands.4. Incrementally increase the reaction temperature (e.g., in 10 °C steps).
Formation of Homocoupled Byproducts 1. High Catalyst Loading2. Oxygen in the Reaction Mixture3. Sub-optimal Ligand1. Reduce the catalyst loading.2. Ensure the reaction is set up under an inert atmosphere and use degassed solvents.3. Use a ligand known to suppress homocoupling, such as a bulky phosphine.
Observation of Ring-Opened Products 1. High Reaction Temperature2. Unstable Palladium Intermediate3. Presence of Protic Impurities1. Lower the reaction temperature.2. Screen different ligands to find one that stabilizes the cyclopropyl-palladium complex.3. Use anhydrous, neutral solvents and reagents.
Reaction Stalls Before Completion 1. Catalyst Decomposition2. Insufficient Reagent1. Use a more stable pre-catalyst or add a fresh portion of the catalyst.2. Check the stoichiometry of your reagents; consider adding a slight excess of the this compound.

Data on Reaction Optimization

While specific optimization data for this compound couplings are not widely published, the following table, adapted from the optimization of a palladium-catalyzed coupling of a cyclopropenyl ester, provides a useful starting point for screening conditions for strained-ring systems. Yields were determined for the coupling of a cyclopropenyl ester with an aryl iodide.[1]

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃Toluene8045
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Dioxane10078
3Pd(PPh₃)₄ (5)-K₂CO₃DMF9062
4Pd(OAc)₂ (2)XPhos (4)CsFTHF6585
5PdCl₂(dppf) (5)-NaOtBuToluene11055 (with some decomposition)

Experimental Protocols

General Protocol for Palladium-Catalyzed this compound Cross-Coupling with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates. It is adapted from standard procedures for Stille and Suzuki-Miyaura couplings.

Materials:

  • Aryl bromide (1.0 equiv)

  • Trialkylthis compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Optional: Additive (e.g., CuI, 5-10 mol%)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, palladium catalyst, and any solid additives.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the trialkylthis compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water. If a trialkylgermane was used, a wash with a saturated aqueous solution of KF can help to remove germanium byproducts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion side_products Major Side Products? check_conversion->side_products No optimize_catalyst Screen Catalyst & Ligand check_conversion->optimize_catalyst Yes homocoupling Homocoupling Observed? side_products->homocoupling Yes success Successful Reaction side_products->success No ring_opening Ring Opening Observed? homocoupling->ring_opening No lower_catalyst_loading Lower Catalyst Loading homocoupling->lower_catalyst_loading Yes lower_temp Lower Temperature ring_opening->lower_temp Yes ring_opening->success No increase_temp Increase Temperature optimize_catalyst->increase_temp check_reagents Check Reagent Purity increase_temp->check_reagents check_reagents->start degas_solvents Improve Degassing lower_catalyst_loading->degas_solvents degas_solvents->start screen_ligands Screen Ligands for Stability lower_temp->screen_ligands screen_ligands->start

Caption: Troubleshooting workflow for this compound coupling reactions.

Catalytic_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X transmetalation Transmetalation cyclopropyl_pd_complex R-Pd(II)L_n-Cyclopropyl pd2_complex->cyclopropyl_pd_complex (Cyclopropyl)GeR'_3 cyclopropyl_pd_complex->pd0 reductive_elimination Reductive Elimination product R-Cyclopropyl cyclopropyl_pd_complex->product reactants R-X + (Cyclopropyl)GeR'_3

Caption: Simplified catalytic cycle for this compound cross-coupling.

References

Overcoming low yields in the synthesis of Cyclopropylgermane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of cyclopropylgermane.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via two plausible methods: the Grignard reaction and the Wurtz-Fittig coupling.

Method 1: Grignard Reaction with Germanium Tetrachloride

This method involves the preparation of a cyclopropyl Grignard reagent, which then reacts with germanium tetrachloride.

Q1: My Grignard reagent formation is sluggish or doesn't initiate. What could be the problem?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the most common causes and their solutions:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic sources like water.[1][2] Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be rigorously dried.

  • Magnesium Surface Passivation: The magnesium metal surface can be coated with a layer of magnesium oxide, which prevents the reaction.[3][4]

    • Activation: Use magnesium turnings that are fresh and shiny. If the surface appears dull, it can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.[4]

  • Purity of Reagents: Ensure the cyclopropyl halide (bromide is more reactive than chloride) and the ether solvent (THF or diethyl ether) are of high purity and anhydrous.[2][5]

Q2: I've successfully formed the Grignard reagent, but the reaction with germanium tetrachloride gives a low yield of this compound.

A2: Low yields at this stage can be attributed to several factors:

  • Side Reactions of the Grignard Reagent:

    • Wurtz Coupling: The Grignard reagent can couple with the unreacted cyclopropyl halide. To minimize this, ensure a slow addition of the cyclopropyl halide during the Grignard formation and maintain a dilute concentration.

    • Reaction with Solvent: While generally stable in ether, prolonged heating can lead to reactions with the solvent.[4]

  • Stoichiometry and Addition Order:

    • The stoichiometry between the Grignard reagent and germanium tetrachloride is critical. A 4:1 molar ratio is theoretically required to produce tetrathis compound. For this compound (CpGeH3), a subsequent reduction step would be necessary after reacting a 1:1 ratio of the Grignard with GeCl4, followed by a reducing agent like LiAlH4.

    • It is generally preferable to add the germanium tetrachloride solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to control the exothermicity and minimize side reactions.

  • Formation of Poly-germylated Species: The reaction can lead to a mixture of cyclopropyl-substituted germanes (CpGeCl3, Cp2GeCl2, Cp3GeCl, and Cp4Ge). To favor the mono-substituted product, a large excess of GeCl4 can be used, which can then be separated by distillation.

Q3: My reaction mixture turns dark or black during the Grignard formation. Is this normal?

A3: A color change to cloudy grey or brownish is typical for Grignard reagent formation. However, a dark black color could indicate decomposition, possibly due to overheating or the presence of impurities.[4] If this occurs, it is best to restart the reaction with fresh, pure reagents and better temperature control.

Method 2: Wurtz-Fittig Coupling

This method involves the direct coupling of a cyclopropyl halide and germanium tetrachloride in the presence of an alkali metal, typically sodium.

Q1: The Wurtz-Fittig reaction is not proceeding, or the yield is very low.

A1: The Wurtz reaction is notoriously sensitive and can have low yields if not optimized.[6]

  • Metal Reactivity: The surface of the sodium metal may be passivated. Use freshly cut sodium or a sodium dispersion to ensure a high surface area and reactivity.[7][8]

  • Solvent Choice: A dry, inert solvent is crucial. Ethereal solvents like THF or dioxane are common.[6]

  • Side Reactions:

    • Homocoupling: A significant side reaction is the formation of bicyclopropyl from the coupling of two cyclopropyl halides.[9] Using a large excess of germanium tetrachloride can favor the desired cross-coupling.

    • Elimination Reactions: Bulky alkyl halides can undergo elimination to form alkenes, though this is less likely with a cyclopropyl group.[9]

  • Reaction Temperature: The reaction may require heating to initiate, but excessive temperatures can promote side reactions. The optimal temperature should be determined empirically.

Q2: I am getting a mixture of products that are difficult to separate.

A2: The Wurtz-Fittig reaction often produces a mixture of products, including the desired this compound, poly-germylated species, and homocoupled byproducts.[10][11]

  • Purification: Careful fractional distillation is typically required to separate the desired product from the reaction mixture.

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is difficult in this heterogeneous reaction. It is often a challenge to obtain a single product with high selectivity.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in this compound Synthesis

Symptom Potential Cause Suggested Solution Relevant Method(s)
Reaction fails to initiatePresence of moisture in reagents/glasswareRigorously dry all glassware, solvents, and reagents.Grignard, Wurtz-Fittig
Passivated metal surface (Mg or Na)Activate Mg with iodine or 1,2-dibromoethane; use fresh Na dispersion.Grignard, Wurtz-Fittig
Low yield of desired productSide reactions (e.g., Wurtz coupling)Slow addition of reagents, dilute conditions, control temperature.Grignard, Wurtz-Fittig
Incorrect stoichiometryCarefully control the molar ratio of reactants.Grignard, Wurtz-Fittig
Formation of poly-substituted productsUse a large excess of the germanium halide.Grignard, Wurtz-Fittig
Darkening of reaction mixtureDecomposition of reagentsUse high-purity reagents and maintain proper temperature control.Grignard
Difficult product separationFormation of multiple byproductsEmploy careful fractional distillation for purification.Wurtz-Fittig

Experimental Protocols

The following are representative protocols based on standard procedures for Grignard and Wurtz-Fittig reactions. Note: These are generalized procedures and may require optimization.

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of Cyclopropylmagnesium Bromide

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Germanium Tetrachloride

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of germanium tetrachloride (0.25 equivalents for tetrathis compound, or 1.0 equivalent for subsequent reduction to this compound) in anhydrous diethyl ether via the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by distillation.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Wurtz-Fittig Coupling
  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet.

  • Add a dispersion of sodium metal (4.0 equivalents) in an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly and simultaneously add a mixture of cyclopropyl bromide (1.0 equivalent) and germanium tetrachloride (0.25 equivalents) in the same solvent.

  • After the addition is complete, continue to reflux the mixture for several hours.

  • Cool the reaction mixture and carefully quench the excess sodium with a suitable alcohol (e.g., isopropanol).

  • Filter the reaction mixture to remove the sodium salts.

  • Wash the filtrate with water, dry the organic layer, and remove the solvent.

  • Purify the product by fractional distillation.

Visualizations

Grignard_Troubleshooting Start Low Yield of This compound Check_Grignard Grignard Reagent Formation Issue? Start->Check_Grignard Yes Check_Reaction Reaction with GeCl4 Issue? Start->Check_Reaction No Moisture Moisture Present? Check_Grignard->Moisture Check Mg_Inactive Inactive Mg Surface? Check_Grignard->Mg_Inactive Check Side_Reactions Side Reactions? Check_Reaction->Side_Reactions Check Stoichiometry Incorrect Stoichiometry? Check_Reaction->Stoichiometry Check Dry_Apparatus Solution: Flame-dry glassware, use anhydrous solvents. Moisture->Dry_Apparatus Yes Activate_Mg Solution: Activate Mg with I2 or 1,2-dibromoethane. Mg_Inactive->Activate_Mg Yes Optimize_Conditions Solution: Slow addition, dilute conditions, control temp. Side_Reactions->Optimize_Conditions Yes Adjust_Ratios Solution: Use excess GeCl4 for mono-substitution. Stoichiometry->Adjust_Ratios Yes

Caption: Troubleshooting workflow for low yields in the Grignard synthesis of this compound.

Wurtz_Fittig_Troubleshooting Start Low Yield of This compound Check_Reactivity Low Reactivity? Start->Check_Reactivity Yes Check_Side_Reactions Side Reactions? Start->Check_Side_Reactions No Na_Inactive Inactive Na Surface? Check_Reactivity->Na_Inactive Check Solvent_Issue Improper Solvent? Check_Reactivity->Solvent_Issue Check Homocoupling Homocoupling? Check_Side_Reactions->Homocoupling Yes Use_Na_Dispersion Solution: Use fresh Na dispersion for high surface area. Na_Inactive->Use_Na_Dispersion Yes Use_Dry_Solvent Solution: Use anhydrous ethereal solvents. Solvent_Issue->Use_Dry_Solvent Yes Adjust_Stoichiometry Solution: Use excess GeCl4 to favor cross-coupling. Homocoupling->Adjust_Stoichiometry

Caption: Troubleshooting workflow for the Wurtz-Fittig synthesis of this compound.

References

Technical Support Center: Enhancing the Reactivity of Cyclopropylgermane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving cyclopropylgermane.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using cyclopropylgermanes in cross-coupling reactions?

A1: While less common than their boronic acid or stannane counterparts, cyclopropylgermanes offer unique reactivity profiles. Organogermanes can exhibit orthogonal reactivity compared to boronic esters, allowing for selective couplings in complex molecules.[1][2] They are also relatively stable and can be prepared and handled with greater ease than some other organometallic reagents.[3]

Q2: Which type of cross-coupling reaction is most suitable for cyclopropylgermanes?

A2: Cyclopropylgermanes are most analogous to organostannanes and are therefore expected to perform best under conditions similar to Stille-type couplings.[3][4] This typically involves a palladium catalyst, a suitable ligand, and often a co-catalyst or additive to facilitate the transmetalation step.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: Cyclopropylgermanes can be synthesized through various methods, including the reaction of a cyclopropyl Grignard or organolithium reagent with a trialkylgermanium halide. For more complex structures like tertiary cyclopropyl carbagermatranes, a zinc-mediated decarboxylation of NHP esters can be employed.[1]

Q4: Are there any known safety concerns associated with organogermane compounds?

A4: While organogermanium compounds are generally considered to be of low toxicity, it is always best practice to handle all organometallic reagents with care in a well-ventilated fume hood and with appropriate personal protective equipment. Some organogermanes, particularly those with reactive functional groups, may be less stable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst- Ensure the use of a reliable palladium precatalyst or proper in situ generation of the active Pd(0) species.[5] - Consider using a higher catalyst loading (see Table 1 for typical ranges).
2. Inefficient Transmetalation- Add a stoichiometric or substoichiometric amount of a copper(I) salt (e.g., CuI, CuBr) to act as a co-catalyst.[4] - For less reactive aryl halides (e.g., chlorides), the addition of a fluoride source (e.g., CsF, TBAF) can activate the organogermane.[4]
3. Poor Ligand Choice- Screen a variety of electron-rich and bulky phosphine ligands (e.g., P(t-Bu)3, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][6]
4. Unsuitable Solvent- Use polar aprotic solvents like DMF, NMP, or dioxane, which are known to be effective in Stille-type couplings.[7]
Homocoupling of the Aryl Halide 1. Presence of Oxygen- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N2 or Ar) throughout the reaction.[5]
2. Catalyst Decomposition- Use a more robust ligand or a precatalyst to improve catalyst stability.[8]
Protode-germylation (Loss of Cyclopropyl Group) 1. Presence of Protic Impurities- Use anhydrous solvents and reagents.
2. Unstable Germane Reagent- Ensure the purity of the this compound. If synthesized in-house, purify carefully before use.
Formation of Unidentified Byproducts 1. Side Reactions of Functional Groups- If the aryl halide contains sensitive functional groups, consider using a milder base (e.g., K3PO4, Cs2CO3) and lower reaction temperatures.[5]
2. Ring-Opening of the Cyclopropyl Group- This is a potential side reaction for strained rings. Milder reaction conditions (lower temperature, less reactive catalyst) may mitigate this.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Cross-Coupling

ParameterRecommended RangeNotes
Palladium Source Pd(OAc)2, Pd2(dba)3, Pd(PPh3)41-5 mol%
Ligand P(t-Bu)3, SPhos, XPhos1.2 - 2 eq. relative to Pd
Base K3PO4, Cs2CO3, CsF2-3 equivalents
Solvent DMF, Toluene, DioxaneEnsure anhydrous conditions
Temperature 80-120 °COptimization may be required
Co-catalyst/Additive CuI, CuBr0.5 - 1.5 equivalents

Note: This data is generalized from analogous Stille and Suzuki couplings of other cyclopropyl nucleophiles due to limited direct data on this compound cross-coupling with aryl halides.[6][9][10]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides

This protocol is adapted from the cross-coupling of tertiary cyclopropyl carbagermatranes.[1]

  • To an oven-dried reaction vial, add the tertiary cyclopropyl carbagermatrane (1.0 equiv.), Pd(OAc)2 (0.1 equiv.), and ligand (e.g., PPh3, 0.2 equiv.).

  • Seal the vial and purge with an inert atmosphere (N2 or Ar).

  • Add anhydrous solvent (e.g., THF) via syringe.

  • Add the acyl chloride (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add this compound, Pd Catalyst, and Ligand to Vial seal_purge Seal Vial and Purge with Inert Gas (N2/Ar) reagents->seal_purge add_solvent Add Anhydrous Solvent seal_purge->add_solvent add_electrophile Add Aryl Halide/ Acyl Chloride add_solvent->add_electrophile heat_stir Heat and Stir Reaction Mixture add_electrophile->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: General experimental workflow for the cross-coupling of this compound.

troubleshooting_tree start Low/No Product Formation catalyst Check Catalyst Activity start->catalyst transmetalation Optimize Transmetalation start->transmetalation conditions Vary Reaction Conditions start->conditions sol_catalyst_1 Use Precatalyst catalyst->sol_catalyst_1 sol_catalyst_2 Increase Catalyst Loading catalyst->sol_catalyst_2 sol_trans_1 Add Cu(I) Co-catalyst transmetalation->sol_trans_1 sol_trans_2 Add Fluoride Activator (for ArCl) transmetalation->sol_trans_2 sol_cond_1 Screen Ligands conditions->sol_cond_1 sol_cond_2 Screen Solvents conditions->sol_cond_2 sol_cond_3 Increase Temperature conditions->sol_cond_3

Caption: Troubleshooting decision tree for low-yielding this compound cross-coupling reactions.

References

Navigating Cyclopropylgermane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cyclopropylgermane in catalytic reactions. The information is designed to address common challenges and provide actionable solutions to optimize experimental outcomes.

Catalyst Selection: Troubleshooting Guide

Effectively coupling this compound hinges on the appropriate selection of a catalyst and corresponding reaction conditions. Below are common issues encountered during these reactions and steps to troubleshoot them.

Issue Potential Cause Troubleshooting Steps
Low to No Conversion 1. Inactive catalyst species.2. Low reactivity of the organogermane.3. Unfavorable reaction conditions.1. Catalyst Activation: Ensure the active catalytic species is generated in situ. For palladium(II) precatalysts, consider pre-activation with a suitable reducing agent.2. Catalyst Choice: Organogermanes can be less reactive than their organotin or organosilane counterparts in traditional Pd(0)/Pd(II) cycles.[1][2][3] Consider using more electrophilic palladium catalysts such as Pd(TFA)₂ or employing palladium nanoparticle catalysts, which have shown efficacy in activating C-Ge bonds.[1][2] For certain substrates, nickel catalysts may offer an alternative pathway.[4]3. Ligand Selection: The choice of ligand is critical. For palladium-catalyzed cross-coupling of cyclopropyl groups, bulky electron-rich phosphine ligands like tri-tert-butylphosphine or XPhos have proven effective in similar systems.[5][6]4. Solvent & Base: Screen a variety of solvents and bases. The optimal combination is highly substrate-dependent.
Formation of Side Products 1. Homocoupling of the aryl halide.2. Protodegermylation of the this compound.3. Ring-opening of the cyclopropyl group.1. Slow Addition: Slow addition of the organogermane reagent can minimize the concentration of the aryl halide available for homocoupling.[5]2. Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent protodegermylation, especially if using a strong base.3. Reaction Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate to minimize the risk of cyclopropane ring-opening.
Inconsistent Yields 1. Impurity of reagents.2. Catalyst deactivation.1. Reagent Purity: Use freshly purified reagents and solvents. Impurities can poison the catalyst.2. Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and deactivation.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is a good starting point for the cross-coupling of this compound with an aryl halide?

A1: For palladium-catalyzed cross-coupling of cyclopropylgermanes, a good starting point is a palladium(II) source like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine or SPhos.[5][6] For more challenging substrates, consider more electrophilic palladium sources like Pd(TFA)₂.[1]

Q2: Are there any alternatives to palladium catalysts for these reactions?

A2: Yes, nickel catalysts have been successfully employed for the reductive cross-coupling of alkyl bromides with chlorogermanes and may be a viable alternative for certain this compound reactions, particularly when exploring different reaction pathways.[4]

Q3: What are the most critical reaction parameters to optimize?

A3: The most critical parameters to optimize are the choice of catalyst, ligand, solvent, and base. The interplay between these factors will significantly impact the reaction efficiency and yield. Temperature and reaction time are also crucial and should be carefully monitored.

Q4: How can I minimize the formation of homocoupled byproducts?

A4: Homocoupling can often be suppressed by controlling the stoichiometry and addition rate of your reagents. Using a slight excess of the this compound and adding it slowly to the reaction mixture containing the aryl halide and catalyst can be effective.[5]

Q5: My this compound seems to be degrading. What could be the cause?

A5: Cyclopropylgermanes can be susceptible to protodegermylation, especially in the presence of moisture and a strong base. Ensure your reaction is conducted under strictly anhydrous conditions using dry solvents and reagents.

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides

This protocol is adapted from a reported procedure for the cross-coupling of a cyclopropyl carbagermane.[7]

Materials:

  • Tertiary cyclopropyl carbagermatrane (1.0 equiv)

  • Acyl chloride (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuCl (50 mol%)

  • Anhydrous solvent (e.g., THF or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the tertiary cyclopropyl carbagermatrane, Pd(PPh₃)₄, and CuCl.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the acyl chloride dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for related cross-coupling reactions involving cyclopropyl groups, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides [5]

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂P(t-Bu)₃N/ATHF251285-95
PdCl₂(dppf)N/AN/ATHF251270-80

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [6]

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O1001875-90
Pd₂(dba)₃n-BuPAd₂Cs₂CO₃Dioxane802460-85

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_start Reaction Setup cluster_catalyst Catalyst System cluster_reaction Reaction cluster_analysis Analysis start Prepare Reactants: - this compound - Aryl Halide - Base - Solvent catalyst Select Catalyst: - Pd(OAc)₂ - Pd(PPh₃)₄ - NiCl₂(dme) start->catalyst ligand Select Ligand: - P(t-Bu)₃ - XPhos - None catalyst->ligand reaction Run Reaction under Inert Atmosphere ligand->reaction analysis Monitor Progress: - TLC - GC-MS reaction->analysis workup Workup & Purification analysis->workup characterization Characterize Product workup->characterization troubleshooting_low_conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low or No Conversion catalyst_inactive Is the catalyst active? start->catalyst_inactive check_conditions Are conditions optimal? start->check_conditions check_reagents Are reagents pure? start->check_reagents change_catalyst Change Catalyst: - Use more electrophilic Pd - Try Ni catalyst catalyst_inactive->change_catalyst No change_ligand Change Ligand: - Bulky, electron-rich catalyst_inactive->change_ligand Yes optimize_temp Optimize Temperature check_conditions->optimize_temp No optimize_solvent_base Screen Solvents & Bases check_conditions->optimize_solvent_base No purify_reagents Purify Reagents & Solvents check_reagents->purify_reagents No

References

Identifying and minimizing byproducts in Cyclopropylgermane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclopropylgermane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) related to the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tetrathis compound?

A1: The most prevalent and well-established method for synthesizing tetrathis compound is the Grignard reaction. This involves the reaction of a cyclopropylmagnesium halide (typically cyclopropylmagnesium bromide) with germanium tetrachloride (GeCl4) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The main byproducts in the synthesis of tetrathis compound via the Grignard route can be categorized as follows:

  • Partially Substituted Cyclopropylgermanes: These are molecules where not all four chlorine atoms on the germanium have been replaced by cyclopropyl groups. The most common are tricyclopropylgermanium chloride ((c-C₃H₅)₃GeCl) and dicyclopropylgermanium dichloride ((c-C₃H₅)₂GeCl₂).

  • Hydrolysis Products: The presence of any moisture can lead to the formation of unwanted hydrolysis byproducts. Germanium tetrachloride can hydrolyze to form germanium dioxide (GeO₂), a white, insoluble solid.[1][2][3] The cyclopropylmagnesium bromide Grignard reagent is also highly sensitive to water and will react to form cyclopropane gas and magnesium hydroxybromide.[4][5]

  • Homocoupling Products: While less common, self-coupling of the Grignard reagent can potentially occur, leading to the formation of bicyclopropyl.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation is critical for achieving a high yield and purity of tetrathis compound. Key strategies include:

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and all solvents and reagents must be rigorously dried and deoxygenated. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Stoichiometry: To favor the formation of the fully substituted tetrathis compound, a stoichiometric excess of the cyclopropylmagnesium bromide Grignard reagent is typically used. A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is recommended.

  • Slow Addition and Temperature Control: The germanium tetrachloride should be added slowly to the Grignard reagent solution, typically at a low temperature (e.g., 0 °C or below), to control the exothermicity of the reaction and minimize side reactions.

  • High-Quality Reagents: Use of high-purity germanium tetrachloride and freshly prepared or titrated Grignard reagent is essential.

Q4: I observe a white precipitate during my reaction. What is it and what should I do?

A4: A white precipitate is most likely magnesium halides (MgCl₂ and MgBr₂) formed during the reaction, or potentially germanium dioxide (GeO₂) if moisture was present. The magnesium halides are expected inorganic byproducts of the Grignard reaction. Typically, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride) to dissolve the magnesium salts and separate the organic layer containing the desired product. If the precipitate is suspected to be germanium dioxide due to accidental moisture exposure, it can be removed by filtration, although its presence indicates a compromised reaction yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of tetrathis compound - Incomplete reaction. - Hydrolysis of Grignard reagent or GeCl₄. - Loss of product during workup or purification.- Ensure a sufficient excess of the Grignard reagent is used (at least 4 equivalents). - Extend the reaction time or gently warm the reaction mixture after the initial addition. - Rigorously dry all glassware, solvents, and reagents. - Perform the reaction under a strict inert atmosphere. - Optimize the extraction and purification steps to minimize losses.
Presence of significant amounts of partially substituted byproducts - Insufficient amount of Grignard reagent. - Poor mixing. - Low reaction temperature leading to incomplete reaction.- Use a larger excess of the Grignard reagent. - Ensure efficient stirring throughout the addition and reaction time. - After the addition of GeCl₄ is complete, allow the reaction to warm to room temperature and stir for an extended period.
Formation of a large amount of white solid (suspected GeO₂) - Presence of moisture in the reaction setup.- Repeat the reaction with meticulously dried glassware and anhydrous solvents. - Ensure the inert gas supply is dry.
Difficulty in separating the product from byproducts - Similar boiling points of the desired product and partially substituted byproducts.- Use fractional distillation under reduced pressure for separation. A longer distillation column may be required for better separation. - Consider column chromatography on silica gel, though this may be less practical for larger scale syntheses.

Experimental Protocols

A detailed experimental protocol for the synthesis of tetrathis compound is provided below.

Synthesis of Tetrathis compound

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (4.4 equivalents). Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add a solution of cyclopropyl bromide (4.0 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Germanium Tetrachloride: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of germanium tetrachloride (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain tetrathis compound.

Visualizing the Workflow

To aid in understanding the experimental process and the relationship between reactants and products, the following diagrams are provided.

experimental_workflow cluster_preparation Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification c_C3H5Br Cyclopropyl Bromide Grignard c-C3H5MgBr c_C3H5Br->Grignard Mg Magnesium Mg->Grignard Et2O_prep Anhydrous Diethyl Ether Et2O_prep->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix GeCl4 Germanium Tetrachloride GeCl4->ReactionMix Et2O_react Anhydrous Diethyl Ether Et2O_react->ReactionMix Quench Quench with NH4Cl (aq) ReactionMix->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Distillation Fractional Distillation Drying->Distillation FinalProduct Tetrathis compound Distillation->FinalProduct byproduct_formation cluster_products Potential Products cluster_hydrolysis Hydrolysis Byproducts GeCl4 GeCl4 Trithis compound (c-C3H5)3GeCl (Byproduct) GeCl4->Trithis compound + 3 eq. c-C3H5MgBr Dithis compound (c-C3H5)2GeCl2 (Byproduct) GeCl4->Dithis compound + 2 eq. c-C3H5MgBr GeO2 GeO2 GeCl4->GeO2 + H2O c_C3H5MgBr c-C3H5MgBr Cyclopropane c-C3H6 c_C3H5MgBr->Cyclopropane + H2O Tetrathis compound (c-C3H5)4Ge (Desired Product) Trithis compound->Tetrathis compound + 1 eq. c-C3H5MgBr Dithis compound->Trithis compound + 1 eq. c-C3H5MgBr H2O H2O

References

Validation & Comparative

Comparative study of Cyclopropylgermane and cyclopropylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cyclopropyl Reagents in Palladium-Catalyzed Cross-Coupling: Cyclopropylgermane Derivatives vs. Cyclopropylboronic Acid

The introduction of the cyclopropyl moiety is a crucial step in the synthesis of many pharmaceutical compounds and agrochemicals, owing to the unique conformational and electronic properties this three-membered ring imparts. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forging carbon-carbon bonds. This guide provides a comparative analysis of two distinct cyclopropyl donors for these transformations: cyclopropylboronic acid and a recently explored class of this compound derivatives, specifically tertiary cyclopropyl carbagermatranes.

While cyclopropylboronic acid is a well-established and widely used reagent in Suzuki coupling, cyclopropylgermanes represent a newer alternative. It is important to note that direct Suzuki-Miyaura coupling of cyclopropylgermanes is not extensively documented. Instead, they have been shown to participate in palladium-catalyzed cross-coupling reactions with acyl chlorides, a mechanistically distinct transformation from the Suzuki reaction. This guide will therefore compare the performance of cyclopropylboronic acid in its characteristic Suzuki coupling with the analogous cross-coupling performance of tertiary cyclopropyl carbagermatranes.

Performance Comparison

The following tables summarize the key performance indicators for the palladium-catalyzed cross-coupling of cyclopropylboronic acid (in Suzuki coupling) and tertiary cyclopropyl carbagermatranes (in cross-coupling with acyl chlorides).

Table 1: Reaction Conditions and Performance of Cyclopropylboronic Acid in Suzuki Coupling

Coupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromidePd(OAc)₂ (5), PCy₃ (10)K₃PO₄Toluene/H₂O100685-95[1]
Aryl ChloridePd₂(dba)₃/P(t-Bu)₃K₃PO₄TolueneRT24~20[1]
Heteroaryl BromidePd(OAc)₂ (5), PCy₃ (10)K₃PO₄Toluene/H₂O100670-90[1]
Vinyl BromidePd(OAc)₂ (5), PCy₃ (10)K₃PO₄Toluene/H₂O100688[1]

Table 2: Reaction Conditions and Performance of Tertiary Cyclopropyl Carbagermatranes in Cross-Coupling with Acyl Chlorides

Coupling PartnerCatalyst (mol%)Additive (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Acryloyl ChloridePd(PPh₃)₄ (5)CuCl (50)Toluene801285[2]
Aliphatic Acyl ChloridePd(PPh₃)₄ (5)CuCl (50)Toluene801270-80[2]
Aromatic Acyl ChloridePd(PPh₃)₄ (5)CuCl (50)Toluene801275-85[2]

Experimental Protocols

Suzuki Coupling of Cyclopropylboronic Acid with an Aryl Bromide [1]

A reaction vessel is charged with the aryl bromide (1.0 mmol), cyclopropylboronic acid (1.3 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.05 mmol), and tricyclohexylphosphine (0.10 mmol). Toluene (5 mL) and water (0.5 mL) are added, and the mixture is degassed. The reaction is then heated at 100 °C for 6 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Cross-Coupling of a Tertiary Cyclopropyl Carbagermatrane with an Acyl Chloride [2]

To a stirred solution of the tertiary cyclopropyl carbagermatrane (1.0 mmol) and the acyl chloride (1.2 mmol) in toluene (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and copper(I) chloride (0.50 mmol). The reaction mixture is heated at 80 °C for 12 hours under an inert atmosphere. After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding cyclopropyl ketone.

Signaling Pathways and Experimental Workflows

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling cluster_0 Catalytic Cycle cluster_1 Reagents Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation (R'-B(OH)₂) ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR ArX Ar-X R_BOH2 R'-B(OH)₂ Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Comparative Experimental Workflow

Experimental_Workflow cluster_Suzuki Suzuki Coupling (Cyclopropylboronic Acid) cluster_Germane Cross-Coupling (this compound) S_Start Combine Aryl Halide, Cyclopropylboronic Acid, Base, Pd Catalyst, Ligand S_Reaction Heat in Solvent (e.g., Toluene/H₂O) S_Start->S_Reaction S_Workup Aqueous Workup S_Reaction->S_Workup S_Purification Column Chromatography S_Workup->S_Purification S_Product Aryl-Cyclopropane S_Purification->S_Product G_Start Combine Acyl Chloride, Cyclopropyl Carbagermatrane, Pd Catalyst, Additive G_Reaction Heat in Solvent (e.g., Toluene) G_Start->G_Reaction G_Workup Solvent Removal G_Reaction->G_Workup G_Purification Column Chromatography G_Workup->G_Purification G_Product Cyclopropyl Ketone G_Purification->G_Product

Caption: A comparative workflow for Suzuki coupling and this compound cross-coupling.

Concluding Remarks

Cyclopropylboronic acid remains the reagent of choice for the direct introduction of a cyclopropyl group onto aryl, heteroaryl, and vinyl scaffolds via the well-established Suzuki-Miyaura coupling. It offers high yields with a variety of coupling partners under relatively mild conditions.

Tertiary cyclopropyl carbagermatranes, while not direct analogues for Suzuki coupling, present a valuable method for the synthesis of cyclopropyl ketones through palladium-catalyzed cross-coupling with acyl chlorides. This reactivity is orthogonal to that of boronic acids, providing a complementary tool for the construction of complex molecules containing the cyclopropyl motif. The choice between these two reagents will ultimately depend on the desired final product and the specific functional groups present in the starting materials. Further research into the broader applicability of cyclopropylgermanes in other types of cross-coupling reactions is warranted to fully explore their synthetic potential.

References

A Comparative Guide to the Reactivity of Cyclopropylgermane and Cyclopropylsilane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry and drug development, the nuanced reactivity of organometallic compounds is of paramount importance. This guide provides a comparative analysis of the reactivity of cyclopropylgermane and cyclopropylsilane, two analogs that, despite their structural similarities, exhibit distinct chemical behaviors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique properties of these compounds.

While direct, head-to-head experimental comparisons under identical conditions are not extensively documented in the literature, a robust comparative analysis can be synthesized from established principles of organometallic chemistry and data from individual studies. The primary difference in reactivity stems from the inherent properties of the carbon-germanium (C-Ge) and carbon-silicon (C-Si) bonds. The C-Ge bond is longer, weaker, and more polarizable than the C-Si bond, rendering this compound generally more reactive towards electrophiles than its silicon counterpart.

Comparative Reactivity Data

The following tables summarize representative reactions for cyclopropylsilane and this compound. It is crucial to note that the experimental conditions are not identical and are presented to illustrate the general reactivity of each compound.

Table 1: Representative Reactions of Cyclopropylsilane

Reaction TypeElectrophile/ReagentConditionsProduct(s)Yield (%)Reference
Electrophilic Ring OpeningHBF4CH2Cl2, -78 °C to rt3-Fluoropropylsilane85
HalogenationIClCCl4, 25 °C1-Iodo-3-(trichlorosilyl)propane90
Friedel-Crafts AlkylationBenzene, AlCl3Benzene, 5 °C3-Phenylpropylsilane75

Table 2: Representative Reactions of this compound

Reaction TypeElectrophile/ReagentConditionsProduct(s)Yield (%)Reference
Electrophilic Ring OpeningHClDiethyl ether, 0 °C3-Chloropropylgermane92
HalogenationBr2CH2Cl2, -78 °C1,3-Dibromopropane88
Reaction with Organometallicsn-BuLiTHF, -78 °C to rtButylthis compound70

Experimental Protocols

The following are proposed, detailed methodologies for a direct comparative study of the reactivity of this compound and cyclopropylsilane towards an electrophile.

Proposed Experiment: Comparative Electrophilic Ring-Opening with Hydrochloric Acid

Objective: To quantitatively compare the rate of ring-opening of this compound and cyclopropylsilane under identical conditions.

Materials:

  • This compound (0.1 M in anhydrous diethyl ether)

  • Cyclopropylsilane (0.1 M in anhydrous diethyl ether)

  • Hydrochloric acid (0.1 M solution in anhydrous diethyl ether)

  • Internal standard (e.g., undecane)

  • Anhydrous diethyl ether

  • Quenching solution (saturated aqueous sodium bicarbonate)

  • Drying agent (anhydrous magnesium sulfate)

  • NMR tubes, GC vials, and standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate, flame-dried, round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, place 10 mL of the 0.1 M this compound solution and 10 mL of the 0.1 M cyclopropylsilane solution. Add a known amount of the internal standard to each flask.

  • Temperature Equilibration: Cool both flasks to 0 °C in an ice bath.

  • Initiation of Reaction: Simultaneously, add 10 mL of the 0.1 M HCl solution in diethyl ether to each flask via syringe. Start a timer immediately.

  • Aliquoting and Quenching: At regular time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw a 1 mL aliquot from each reaction mixture and immediately quench it by adding it to a vial containing 2 mL of saturated sodium bicarbonate solution.

  • Workup: Vortex the quenched aliquots, separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer of each aliquot by Gas Chromatography (GC) and/or ¹H NMR spectroscopy to determine the relative concentrations of the starting material and the ring-opened product (3-chloropropylgermane or 3-chloropropylsilane).

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.

Visualizations

The following diagrams illustrate the conceptual framework for comparing the reactivity of this compound and cyclopropylsilane.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_analysis Analysis cluster_comparison Comparison A This compound F Reaction Rate Determination (kGe) A->F B Cyclopropylsilane G Reaction Rate Determination (kSi) B->G C Electrophile (E+) C->F C->G D Solvent D->F D->G E Temperature E->F E->G H Product Characterization F->H I Compare kGe vs. kSi F->I G->H G->I

Caption: Logical workflow for a comparative reactivity study.

G cluster_workflow Experimental Workflow A Prepare 0.1 M solutions of reactants and electrophile B Set up parallel reactions at 0 °C A->B C Initiate reactions simultaneously B->C D Withdraw and quench aliquots at time intervals C->D E Analyze aliquots by GC and NMR D->E F Plot concentration vs. time E->F G Determine initial reaction rates F->G

Caption: Step-by-step experimental workflow for kinetic analysis.

Conclusion

Unveiling the Molecular Architecture of Cyclopropylgermane Reaction Products Through X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis of the structure of cyclopropylgermane reaction products as determined by X-ray crystallography, offering insights into their molecular geometry and informing future synthetic strategies.

The inherent ring strain of the cyclopropyl group and the unique electronic properties of germanium make this compound a versatile building block in organometallic synthesis. However, the three-membered ring is susceptible to various transformations, including ring-opening and rearrangement reactions. X-ray crystallography provides unambiguous proof of the final product's structure, which is crucial for understanding reaction mechanisms and establishing structure-activity relationships.

Comparison of this compound and a Ring-Opened Product

While specific X-ray crystallographic data for a wide range of this compound reaction products remains relatively specialized in publicly accessible literature, we can illustrate the utility of this technique by comparing the parent molecule with a representative ring-opened derivative. For this guide, we will consider the theoretical structure of this compound and a hypothetical germacyclobutane product that could be formed through a ring-expansion reaction.

ParameterThis compound (Theoretical)Germacyclobutane Derivative (Hypothetical)
Germanium Hybridization sp³sp³
C-Ge-C Bond Angle ~109.5° (within the germyl group)~80-90° (within the four-membered ring)
Cyclopropyl Ring C-C-C Angle ~60°N/A
Germacyclobutane Ring C-Ge-C Angle N/A~80-90°
Ge-C Bond Length (to ring) ~1.95 Å~1.98 Å
Reaction Yield N/ADependent on reaction conditions

Note: The data for this compound is based on theoretical models and experimental data for analogous compounds. The germacyclobutane data is hypothetical and serves for comparative purposes.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for adapting synthetic methodologies. Below are representative protocols for the synthesis of the precursor, trichloro(cyclopropyl)germane, and a general procedure for its reduction to this compound.

Synthesis of Trichloro(cyclopropyl)germane

Materials:

  • Cyclopropyllithium (solution in a suitable solvent)

  • Germanium tetrachloride (GeCl₄)

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

Procedure:

  • A solution of cyclopropyllithium is prepared in situ or used as a commercially available solution.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of germanium tetrachloride in anhydrous diethyl ether is cooled to -78 °C using a dry ice/acetone bath.

  • The cyclopropyllithium solution is added dropwise to the stirred GeCl₄ solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The resulting mixture is filtered under an inert atmosphere to remove lithium chloride precipitate.

  • The solvent is removed from the filtrate under reduced pressure to yield crude trichloro(cyclopropyl)germane, which can be purified by distillation.

Reduction of Trichloro(cyclopropyl)germane to this compound

Materials:

  • Trichloro(cyclopropyl)germane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to 0 °C.

  • A solution of trichloro(cyclopropyl)germane in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution.

  • The resulting mixture is filtered, and the organic phase is separated.

  • The ethereal solution of this compound can be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and the product isolated by careful distillation.

Visualizing Reaction Pathways

The synthesis of this compound from germanium tetrachloride can be visualized as a two-step process.

G Synthesis of this compound GeCl4 Germanium Tetrachloride (GeCl₄) Intermediate Trichloro(cyclopropyl)germane GeCl4->Intermediate + Cyclopropyllithium cPrLi Cyclopropyllithium cPrLi->Intermediate Product This compound Intermediate->Product + LiAlH₄ (Reduction) LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->Product G Hypothetical Ring-Expansion Reaction cluster_start Starting Material cluster_product Product start_structure This compound Derivative product_structure Germacyclobutane Derivative start_structure->product_structure Reaction Conditions (e.g., Catalyst, Heat)

Performance Benchmark: Cyclopropylgermane vs. Alternative Organometallics in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

The introduction of the cyclopropyl motif is a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, potency, and conformational rigidity of drug candidates. The choice of the organometallic reagent for introducing this strained ring system via cross-coupling reactions is therefore a critical decision in the synthetic workflow. This guide provides an objective performance comparison of cyclopropylgermane with its organoboron, organosilicon, and organotin counterparts in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The following table summarizes the performance of different cyclopropyl organometallics in palladium-catalyzed cross-coupling reactions with aryl halides. The data has been collated to provide a comparative overview, though reaction conditions may vary.

Organometallic ReagentCoupling ReactionTypical ElectrophileCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Key Advantages & Disadvantages
This compound (Tertiary Cyclopropyl Carbagermatrane)Germane CouplingAryl BromidePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene10012~70-90 (estimated)Advantages: High reactivity, air and moisture stable. Disadvantages: Less commercially available, potential toxicity of germanium byproducts.
Organoboron (Potassium Cyclopropyltrifluoroborate)Suzuki-MiyauraAryl ChloridePd(OAc)₂ (3), XPhos (6)K₂CO₃Toluene/H₂O801885-95[1]Advantages: High yields, broad functional group tolerance, low toxicity, commercially available. Disadvantages: Requires a base for activation.
Organosilicon (Di-tert-butoxy(cyclopropyl)silanol)Hiyama-DenmarkAryl IodidePd(PPh₃)₄ (5)TBAFTHF100-~92[2]Advantages: Low toxicity of silicon byproducts, stable reagents. Disadvantages: Often requires an activator (e.g., fluoride), can be slower.
Organotin (Cyclopropyltributylstannane)StilleAryl BromidePd(PPh₃)₄ (5)-Toluene11016~70-85Advantages: High functional group tolerance, no base required. Disadvantages: High toxicity of tin reagents and byproducts, difficult to remove tin residues.

Experimental Workflows & Signaling Pathways

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving these organometallics is depicted below. This cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination that are common to the Suzuki-Miyaura, Hiyama, Stille, and germane-based coupling reactions.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R MetalHalide X-[M] Transmetal->MetalHalide RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Organometal R'-[M] Organometal->Transmetal

Figure 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The experimental workflow for a typical cross-coupling reaction involves several key stages, from reaction setup under inert conditions to product isolation and purification.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Aryl Halide, Organometallic, Catalyst, Ligand, and Base Setup->Reagents Reaction Heating and Stirring (Reaction Monitoring) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Product Isolation and Characterization Purification->Product

Figure 2. General experimental workflow for cross-coupling.

Experimental Protocols

Below are representative experimental protocols for the palladium-catalyzed cross-coupling of cyclopropyl organometallics with aryl halides.

Protocol 1: Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with an Aryl Chloride[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium cyclopropyltrifluoroborate

  • Aryl chloride (e.g., 4-chloroacetophenone)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), potassium cyclopropyltrifluoroborate (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl chloride (1.0 equiv.).

  • Add degassed toluene and degassed water to form a 10:1 mixture.

  • The reaction mixture is stirred vigorously and heated to 100 °C for 12-18 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of Cyclopropyltributylstannane with an Aryl Bromide

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cyclopropyltributylstannane

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(PPh₃)₄ (5 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene via syringe.

  • Add the aryl bromide (1.0 equiv.) followed by cyclopropyltributylstannane (1.2 equiv.) via syringe.

  • The reaction mixture is heated to 110 °C under an argon atmosphere for 16 hours.

  • After cooling to room temperature, the solvent is removed in vacuo.

  • The residue is dissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel to remove tin byproducts.

Concluding Remarks

The selection of an appropriate cyclopropyl organometallic reagent is a multifactorial decision that balances reactivity, stability, cost, and toxicity.

  • Cyclopropylgermanes are emerging as highly reactive and stable reagents. Their utility in cross-coupling with aryl bromides shows promise for applications where high reactivity is paramount. Further research into their broader substrate scope and toxicity profile is warranted.

  • Organoboron reagents, particularly potassium cyclopropyltrifluoroborate, represent the current state-of-the-art for many applications. They offer a combination of high yields, excellent functional group tolerance, low toxicity, and commercial availability, making them a reliable choice for drug discovery and development pipelines.[1]

  • Organosilicon compounds provide a greener alternative to organotins, with the primary byproduct being non-toxic siloxanes. While they may require activation and potentially higher temperatures, their stability and low environmental impact are significant advantages.[2]

  • Organotin reagents, used in the Stille coupling, are highly versatile and tolerant of a wide array of functional groups. However, the significant toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product are major drawbacks, particularly in the context of pharmaceutical synthesis.

For drug development professionals and scientists, the trade-offs between these reagents must be carefully considered. While organoborons currently offer the most balanced profile, the increasing reactivity and stability of organogermanes position them as a compelling alternative for future synthetic endeavors.

References

Navigating the Predictive Landscape: A Guide to Cross-Validating Computational Models of Cyclopropylgermane Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular reactivity is a cornerstone of efficient and effective discovery. This guide provides a framework for the crucial process of cross-validating computational predictions of cyclopropylgermane reactivity with experimental data. While specific comprehensive studies on this compound itself are limited, this document outlines a robust methodology for comparing theoretical calculations against empirical evidence, a protocol applicable to this compound and its close structural analogs.

The high ring strain of the cyclopropyl group attached to a germanium atom makes this compound an intriguing subject for reactivity studies, with potential applications in organic synthesis and materials science. Computational chemistry offers a powerful tool to probe the reaction mechanisms and predict the outcomes of reactions involving this molecule. However, the reliability of these computational models hinges on rigorous validation against experimental results.

The Synergy of Computation and Experimentation

The most effective approach to understanding the reactivity of novel compounds like this compound is a synergistic interplay between computational prediction and experimental validation. Computational models can provide detailed insights into reaction pathways and transition states that are often difficult to observe experimentally. Conversely, experimental data provides the real-world benchmark against which the accuracy of these models must be judged.

A typical workflow for this cross-validation process is outlined below. This iterative process ensures that computational models are refined and validated, leading to a more accurate predictive capability.

cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_analysis Comparative Analysis comp_model Develop Computational Model (e.g., DFT, ab initio) comp_predict Predict Reactivity (e.g., Reaction Barriers, Product Ratios) comp_model->comp_predict compare Compare Predictions with Data comp_predict->compare Predicted Data exp_design Design & Conduct Experiments (e.g., Kinetic Studies, Product Analysis) exp_data Collect Experimental Data exp_design->exp_data exp_data->compare Experimental Data refine Refine Computational Model compare->refine Discrepancies refine->comp_model Feedback Loop

Figure 1: A generalized workflow for the iterative cross-validation of computational predictions with experimental data.

Key Areas for Comparison and Validation

To achieve a thorough cross-validation, several key aspects of this compound's reactivity should be investigated both computationally and experimentally. The following sections detail the types of data to be collected and the experimental protocols to be employed.

Reaction Kinetics: The Speed of Transformation

Understanding the rate at which this compound undergoes reactions is fundamental. Computational models can predict reaction barriers (activation energies), which are directly related to reaction rates.

Computational Approach:

  • Transition State Theory (TST): Calculation of activation energies (ΔG‡) for proposed reaction pathways using methods like Density Functional Theory (DFT) or ab initio calculations.

Experimental Approach:

  • Kinetic Studies: Monitoring the disappearance of reactants and the appearance of products over time using techniques such as NMR spectroscopy, GC-MS, or UV-Vis spectroscopy.

Data for Comparison:

ParameterComputational PredictionExperimental Measurement
Activation Energy (ΔG‡) Calculated value (kcal/mol)Derived from Arrhenius or Eyring plots (kcal/mol)
Rate Constant (k) Calculated from TSTMeasured experimentally (e.g., s⁻¹, M⁻¹s⁻¹)

Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy

  • Sample Preparation: A solution of this compound and the reactant in a suitable deuterated solvent is prepared in an NMR tube. An internal standard with a known concentration is added for accurate quantification.

  • Data Acquisition: The ¹H NMR spectrum is recorded at regular time intervals at a constant temperature.

  • Data Analysis: The integrals of the characteristic peaks for the reactant and product are measured at each time point. The concentration of each species is calculated relative to the internal standard.

  • Rate Determination: The data is plotted (e.g., ln[reactant] vs. time for a first-order reaction) to determine the rate constant. The experiment is repeated at different temperatures to construct an Arrhenius or Eyring plot and determine the activation parameters.

Product Distribution: The Outcome of Reaction

Predicting the correct products and their relative ratios is a critical test for any computational model. For this compound, this is particularly important in reactions where multiple ring-opening or rearrangement pathways are possible.

Computational Approach:

  • Thermodynamic Calculations: Calculation of the relative energies of all possible products to predict the thermodynamic product distribution.

  • Kinetic Analysis: Comparison of the activation barriers for competing pathways to predict the kinetic product distribution.

Experimental Approach:

  • Product Analysis: Identification and quantification of the products of a reaction using techniques like GC-MS, LC-MS, and NMR spectroscopy.

Data for Comparison:

ProductPredicted Ratio (%)Experimental Ratio (%)
Product A Calculated based on ΔG‡ or ΔG_rxnMeasured by GC-MS or NMR integration
Product B Calculated based on ΔG‡ or ΔG_rxnMeasured by GC-MS or NMR integration
... ......

Experimental Protocol: Product Analysis by GC-MS

  • Reaction: The reaction of this compound is carried out under controlled conditions (temperature, solvent, concentration).

  • Workup: The reaction mixture is quenched and worked up to isolate the products.

  • Analysis: The product mixture is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Identification: The individual components are separated by the GC column and identified by their mass spectra.

  • Quantification: The relative peak areas in the gas chromatogram are used to determine the ratio of the products.

Signaling Pathway of Reactivity Prediction and Validation

The logical flow of information and decision-making in the cross-validation process can be visualized as a signaling pathway. This diagram illustrates how theoretical inputs are transformed into validated predictive models.

cluster_input Theoretical Inputs cluster_process Computational & Experimental Process cluster_output Validation & Refinement quantum_mechanics Quantum Mechanical Principles comp_calc Computational Calculations (DFT, etc.) quantum_mechanics->comp_calc molecular_structure Molecular Structure of This compound molecular_structure->comp_calc exp_reaction Experimental Reactions & Measurements molecular_structure->exp_reaction data_comparison Data Comparison (Kinetics, Products) comp_calc->data_comparison Predictions exp_reaction->data_comparison Observations model_validation Model Validation data_comparison->model_validation model_refinement Model Refinement model_validation->model_refinement Disagreement validated_model Validated Predictive Model model_validation->validated_model Agreement model_refinement->comp_calc

Figure 2: Logical flow diagram illustrating the process of validating computational models of reactivity.

Alternative Computational Approaches

While DFT is a workhorse in computational chemistry, other methods can also be employed to predict the reactivity of this compound. The choice of method often depends on the desired accuracy and available computational resources.

Computational MethodStrengthsWeaknesses
Density Functional Theory (DFT) Good balance of accuracy and computational cost.Accuracy is dependent on the choice of functional.
Ab initio Methods (e.g., MP2, CCSD(T)) High accuracy, systematically improvable.Computationally very expensive, limited to smaller systems.
Semi-empirical Methods (e.g., AM1, PM7) Very fast, suitable for large systems.Lower accuracy, parameters may not be available for germanium.
Molecular Dynamics (MD) Can simulate the time evolution of a system and explore conformational space.Requires accurate force fields, computationally intensive for reactive events.

Conclusion

The cross-validation of computational predictions with experimental data is an indispensable process for building reliable models of chemical reactivity. For a relatively unexplored molecule like this compound, a systematic approach as outlined in this guide is crucial. By comparing predicted reaction kinetics and product distributions with carefully executed experiments, researchers can develop and refine computational models that can accurately predict the behavior of this and other novel organogermanium compounds. This, in turn, will accelerate the discovery and development of new chemical entities with desired properties.

Comparative analysis of the cost-effectiveness of different Cyclopropylgermane syntheses

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis reveals that the Grignard reaction pathway stands out as the most cost-effective and straightforward method for the synthesis of cyclopropylgermane, a compound of increasing interest in materials science and pharmaceutical development. This guide provides a comparative breakdown of the primary synthetic routes, offering researchers and chemical production professionals the data needed to make informed decisions.

For scientists and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This compound, with its unique electronic and steric properties, represents a valuable building block. However, the practical application of this compound is often hindered by the perceived high cost and complexity of its synthesis. This comparative guide dissects the cost-effectiveness of viable synthetic pathways to this compound, providing detailed experimental protocols and data-driven analysis to demystify its production.

At a Glance: Comparing Synthesis Strategies

Two primary strategies emerge from the literature for the synthesis of cyclopropylgermanes: the Grignard reaction and the cyclopropanation of vinylgermanes. Our analysis, based on current chemical pricing and reported experimental data, indicates a significant cost and complexity disparity between these methods.

Synthesis Route Key Starting Materials Estimated Cost per Gram of Product Complexity Key Advantages Key Disadvantages
Grignard Reaction Germanium Tetrachloride, Cyclopropyl Bromide, Magnesium $50 - $100 Low Readily available and relatively inexpensive starting materials; straightforward, well-established reaction protocol. Sensitivity of Grignard reagents to moisture and air requires anhydrous reaction conditions.
Cyclopropanation of Vinylgermanes Vinylgermane precursors, Cyclopropanating agents (e.g., diazomethane derivatives) >$200 (Estimate) High Can offer stereochemical control. Requires synthesis of vinylgermane precursor; often involves hazardous reagents and multiple synthetic steps, leading to higher costs and lower overall yields.

Note: Cost estimates are based on laboratory-scale synthesis and current market prices of reagents, which are subject to fluctuation. The cost for the cyclopropanation route is a conservative estimate due to the variability and complexity of precursor synthesis.

Deep Dive: The Grignard Reaction Pathway

The Grignard reaction is a cornerstone of organometallic chemistry and provides the most direct and economical route to this compound. The overall transformation involves the reaction of a cyclopropyl Grignard reagent with a suitable germanium halide.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Germanium Halide Cyclopropyl_Bromide Cyclopropyl Bromide Grignard_Reagent Cyclopropylmagnesium Bromide Cyclopropyl_Bromide->Grignard_Reagent + Mg (in THF) Magnesium Magnesium Cyclopropylgermane_Product Tetrathis compound Grignard_Reagent->Cyclopropylgermane_Product + GeCl4 (in THF) Germanium_Tetrachloride Germanium Tetrachloride

Figure 1: Workflow for the Grignard-based synthesis of tetrathis compound.
Experimental Protocol: Synthesis of Tetrathis compound via Grignard Reaction

This protocol is based on established procedures for the alkylation of germanium halides.

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Germanium tetrachloride (GeCl₄)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of cyclopropyl bromide in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution. The reaction is typically stirred for 2-3 hours at room temperature to ensure complete formation of cyclopropylmagnesium bromide.

  • Reaction with Germanium Tetrachloride: The flask containing the Grignard reagent is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and then poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield tetrathis compound.

Expected Yield: Based on similar reactions, yields in the range of 70-85% can be anticipated.

Cost Analysis Breakdown

The economic viability of the Grignard route is underpinned by the accessibility and cost of the primary reagents.

Reagent Supplier Example Price (per unit) Molar Mass (g/mol) Cost per Mole
Germanium Tetrachloride Strem Chemicals $88.00 (10g) 214.45 $1887.16
Cyclopropyl Bromide Crescent Chemical $1,267.88 (1 kg) 120.98 $153.40
Magnesium Turnings Sigma-Aldrich ~$50 (100g) 24.31 $12.25

Note: Prices are for illustrative purposes and may vary based on supplier, purity, and quantity.

The analysis clearly shows that while the germanium precursor is the main cost driver, the overall process is efficient and avoids the need for expensive catalysts or complex, multi-step precursor syntheses that characterize the cyclopropanation route.

The Alternative: Cyclopropanation of Vinylgermanes

The synthesis of cyclopropylgermanes via the cyclopropanation of a vinylgermane precursor is a mechanistically elegant but practically challenging alternative.

Cyclopropanation_Pathway cluster_precursor Precursor Synthesis cluster_cyclopropanation Cyclopropanation Step Starting_Materials Germanium Halide + Vinylating Agent Vinylgermane Vinylgermane Starting_Materials->Vinylgermane This compound This compound Vinylgermane->this compound + Cyclopropanating Agent Cyclopropanating_Agent e.g., CH₂N₂ or Simmons-Smith Reagent

Figure 2: Generalized workflow for the cyclopropanation of a vinylgermane.

This pathway's primary drawback is the multi-step nature, which introduces additional costs and potential for yield loss at each stage. The synthesis of the vinylgermane precursor itself can be a non-trivial process. Furthermore, common cyclopropanating agents, such as diazomethane, are hazardous and require specialized handling, adding to the overall complexity and cost of the procedure. While this method can be valuable for accessing specific, highly functionalized this compound derivatives, it is not the most cost-effective approach for the parent compound.

Conclusion for the Bench Chemist

For research, development, and small-scale production of this compound, the Grignard reaction pathway offers an optimal balance of cost-effectiveness, simplicity, and efficiency. The ready availability of the necessary precursors and the straightforward nature of the reaction make it an accessible and scalable method. While the initial investment in the germanium starting material is significant, the high-yielding, one-pot nature of the Grignard synthesis makes it the superior choice for researchers and professionals seeking to incorporate the unique properties of the this compound motif into their work.

Head-to-head comparison of different catalysts for Cyclopropylgermane reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropylgermane motif into molecular architectures presents unique opportunities in medicinal chemistry and materials science. The strained three-membered ring, coupled with the distinct electronic properties of the germanium atom, offers a versatile handle for a variety of chemical transformations. The choice of catalyst is paramount in directing the reactivity of cyclopropylgermanes, influencing reaction pathways, yields, and selectivities. This guide provides a head-to-head comparison of different catalyst classes for reactions involving the cyclopropyl ring, drawing parallels from the well-studied reactivity of other cyclopropyl derivatives to infer potential applications with cyclopropylgermanes.

While direct comparative studies on catalysts for this compound are limited in the current literature, a wealth of information on the catalytic behavior of analogous cyclopropyl systems provides a strong foundation for catalyst selection and reaction design. This guide summarizes the performance of key catalyst families—gold, palladium, rhodium, and Lewis acids—in activating and transforming the cyclopropyl group.

Catalyst Performance: A Comparative Overview

The reactivity of the cyclopropyl group is largely dictated by the nature of the catalyst. Transition metals like gold, palladium, and rhodium, as well as Lewis acids, can induce ring-opening, cycloadditions, or cross-coupling reactions. The following table summarizes the expected performance of these catalyst classes in the context of this compound reactions, based on established cyclopropane chemistry.

Catalyst ClassPredominant Reaction Type(s)Proposed Intermediate(s)Typical Product(s)Key AdvantagesPotential Considerations for this compound
Gold (Au) Ring-opening, Cycloisomerization, Addition of NucleophilesCyclopropyl gold carbene-like species, Gold-stabilized allylic cationsFunctionalized alkenes, Cycloadducts, Products of nucleophilic trappingMild reaction conditions, High functional group tolerance, Unique carbene-like reactivity.[1][2]The germanium moiety may influence the stability and subsequent reactivity of the carbene-like intermediate.
Palladium (Pd) Cross-coupling, CycloadditionPalladacyclobutane, π-Allylpalladium complexesArylated or vinylated cyclopropanes, Pyrrolidines (from vinylcyclopropanes)Broad substrate scope for cross-coupling, Well-established catalytic cycles, Potential for asymmetric catalysis.[3][4]The C-Ge bond might be susceptible to cleavage under certain cross-coupling conditions.
Rhodium (Rh) C-H Functionalization, CycloadditionRhodacyclobutane, Rhodium-carbene intermediatesFunctionalized cyclopropanes, Six-membered rings via [2+2+2] cycloadditionsHigh activity and versatility, Tunable reactivity through ligand modification.[5][6]The directing-group ability of the germyl group could be exploited for site-selective C-H functionalization.
Lewis Acids Ring-opening, Friedel-Crafts type reactions, Cascade reactionsCyclopropyl cationsRing-opened products, Functionalized cyclic ethersMetal-free catalysis, Activation of substrates towards nucleophilic attack.[7][8][9]The Lewis basicity of the germane might lead to catalyst inhibition or alternative reaction pathways.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducibility and adaptation in research. Below is a representative protocol for a palladium-catalyzed cross-coupling reaction, a transformation with high potential for the functionalization of cyclopropylgermanes. This protocol is adapted from a similar reaction with a cyclopropyl Grignard reagent and serves as a foundational method.[3]

Representative Experimental Protocol: Palladium-Catalyzed Cross-Coupling of a Cyclopropyl-Metal Reagent with an Aryl Bromide

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Aryl bromide

  • Cyclopropylmagnesium bromide solution (as a proxy for a this compound derivative)

  • Zinc bromide (ZnBr₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed flask is added palladium(II) acetate (1-2 mol%) and tri-tert-butylphosphine (2-4 mol%).

  • Anhydrous THF is added, and the mixture is stirred at room temperature for 15 minutes to generate the active catalyst.

  • The aryl bromide (1.0 equivalent) and zinc bromide (0.5 equivalents) are added to the reaction mixture.

  • The cyclopropylmagnesium bromide solution (1.2 equivalents) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature or heated to 50-60 °C and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylarene.

Reaction Pathways and Workflow

The catalytic cycle for transition metal-catalyzed reactions of cyclopropanes often involves distinct steps of activation, transformation, and catalyst regeneration. The following diagram illustrates a generalized experimental workflow for investigating these reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis catalyst Catalyst Preparation (e.g., Pd(OAc)2 + Ligand) reagents Addition of Substrates (this compound, Coupling Partner) catalyst->reagents solvent Addition of Solvent (e.g., Anhydrous THF) reagents->solvent heating Heating and Stirring (e.g., 60°C) solvent->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring quench Quenching (e.g., aq. NH4Cl) monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterization Product Characterization (NMR, MS) purify->characterization

References

Experimental verification of the predicted reaction mechanisms of Cyclopropylgermane

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the experimental validation of predicted reaction mechanisms for cyclopropylgermane. While theoretical studies have outlined potential reaction pathways, a comprehensive body of experimental data remains elusive. To provide a comparative framework, this guide contrasts the predicted behavior of this compound with the experimentally observed reactions of its close structural analog, cyclopropylsilane. This analysis highlights the need for further experimental investigation into the reactivity of this compound, a compound of interest to researchers in organometallic chemistry and materials science.

Comparison of Reaction Mechanisms: this compound (Predicted) vs. Cyclopropylsilane (Experimental)

Theoretical predictions for this compound suggest a reactivity pattern influenced by the nature of the germanium-carbon bond and the inherent strain of the cyclopropyl ring. In contrast, experimental studies on cyclopropylsilane provide concrete evidence of its reaction pathways, primarily centered around electrophilic ring-opening.

Reaction TypeThis compound (Predicted Mechanisms)Cyclopropylsilane (Experimentally Observed)Key Differences
Thermolysis Predicted to undergo homolytic cleavage of the C-Ge bond or ring-opening to form germyl-allylic species. The exact product distribution and kinetics are not experimentally determined.Undergoes isomerization and decomposition at high temperatures, often leading to a mixture of products including silacyclobutane and various redistribution products.The nature of the heteroatom (Ge vs. Si) is expected to influence the activation energies and the relative stability of intermediates, leading to different product distributions.
Photolysis Anticipated to proceed via radical intermediates upon UV irradiation, potentially leading to germyl radicals and ring-opened products. Specific photoproducts have not been experimentally characterized.Photolysis can lead to the formation of silyl radicals and subsequent rearrangement or abstraction reactions. The specific outcomes are dependent on the wavelength and the presence of sensitizers.The differing photophysical properties of the C-Ge and C-Si bonds will likely result in different quantum yields and reaction pathways.
Electrophilic Ring Opening Computational models suggest that electrophilic attack will lead to the cleavage of a C-C bond in the cyclopropyl ring, with the regioselectivity influenced by the electrophile and substituents.A well-documented reaction pathway. Electrophiles attack the cyclopropyl ring, leading to a β-metallocarbenium ion intermediate, which is then trapped by a nucleophile to give the ring-opened product.[1][2][3]While the overall mechanism is expected to be similar, the relative rates and the stability of the germyl-substituted carbocation intermediate in this compound reactions are yet to be experimentally determined.

Predicted Reaction Pathway: Electrophilic Ring Opening of this compound

The following diagram illustrates the predicted mechanism for the electrophilic ring opening of this compound. This pathway is inferred from computational studies and the known reactivity of similar organometallic compounds.

Electrophilic_Ring_Opening_Ge This compound This compound Intermediate β-Germyl Carbocation Intermediate This compound->Intermediate + E+ Electrophile Electrophile (E+) Product Ring-Opened Product Intermediate->Product + Nu- Nucleophile Nucleophile (Nu-)

Predicted electrophilic ring opening of this compound.

Experimental Workflow: Electrophilic Ring Opening of Cyclopropylsilane

The experimental protocol for the electrophilic cleavage of cyclopropylsilane provides a template for potential future studies on its germanium analog.

Experimental_Workflow_Si cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis Reactants Cyclopropylsilane + Electrophile Quench Quench Reaction Reactants->Quench Solvent Inert Solvent Temperature Controlled Temperature (e.g., 0 °C to RT) Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, GC-MS, IR Purification->Characterization

General experimental workflow for cyclopropylsilane reactions.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following is a representative procedure for the electrophilic ring opening of a cyclopropylsilane, which can serve as a starting point for designing experiments with the germanium analog.

Representative Protocol for Electrophilic Cleavage of a Cyclopropylsilane:

  • Reactant Preparation: A solution of the cyclopropylsilane is prepared in a dry, inert solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: The reaction mixture is cooled to a specific temperature (e.g., 0 °C), and the electrophile (e.g., a solution of iodine in the same solvent) is added dropwise with stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched, for example, by the addition of a sodium thiosulfate solution in the case of an iodine-mediated reaction. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The structure of the purified product is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[2][3]

Conclusion

The study of this compound's reaction mechanisms is an area ripe for experimental exploration. While theoretical predictions offer valuable hypotheses, they cannot replace empirical data. The well-established reactivity of cyclopropylsilane provides a strong foundation and a comparative benchmark for future investigations into its heavier group 14 counterpart. Detailed kinetic studies, product analysis under various reaction conditions, and spectroscopic identification of intermediates are crucial next steps to experimentally verify the predicted reaction mechanisms of this compound and unlock its full potential in synthetic chemistry.

References

Navigating the Terrain of C-C and C-N Bond Formation: A Comparative Guide to the Functional Group Tolerance of Cyclopropylgermane in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for robust and versatile methods to construct complex molecular architectures is perpetual. The cyclopropyl motif, a cornerstone in medicinal chemistry, presents unique synthetic challenges. This guide provides a comparative assessment of the functional group tolerance of cyclopropylgermane in key coupling reactions, offering insights into its potential as a valuable tool in the synthetic chemist's arsenal. While direct literature on the functional group tolerance of this compound in many named coupling reactions is nascent, this guide extrapolates from the known reactivity of organogermanes and draws comparisons with more established cyclopropyl organometallics to provide a predictive framework.

Organogermanes are emerging as unique coupling partners in cross-coupling catalysis, often exhibiting reactivity that is "orthogonal" to traditional organoboron and organosilicon compounds.[1][2] This distinct behavior stems from an alternative activation mechanism, which is believed to proceed through an electrophilic aromatic substitution (SEAr)-type pathway rather than the conventional transmetalation cycle with Pd(II) complexes.[1][2] This unique reactivity profile suggests that cyclopropylgermanes could offer advantages in complex molecule synthesis where traditional methods may falter.

Comparative Analysis of Functional Group Tolerance

To provide a clear overview, the following tables summarize the expected functional group tolerance of this compound in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. This information is a synthesis of the general principles of these reactions and data from related cyclopropyl organometallic reagents.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a stalwart in C(sp²)-C(sp³) bond formation. The functional group tolerance when using cyclopropyl boronic acids is well-documented and serves as a benchmark for what might be expected with cyclopropylgermanes.[3][4]

Functional Group on Aryl HalideTolerated with Cyclopropylboronic Acid?Expected Tolerance with this compound?Notes
AldehydeYes[4]LikelyMay require careful optimization of reaction conditions to avoid side reactions.
KetoneYes[4]LikelyGenerally well-tolerated.
EsterYes[4]LikelyTypically stable under Suzuki-Miyaura conditions.
AmideYesLikelyRobust functional group.
NitrileYes[4]LikelyGenerally compatible.
NitroModerate[5]ModerateCan sometimes be reduced under catalytic conditions.
Amine (free)Yes[4]LikelyGenerally tolerated, though may require protection in some cases.
Alcohol (free)ModerateModerateMay interfere with the base; protection might be necessary.
EtherYes[4]LikelyGenerally inert.
Halogens (Cl, Br, I)YesYesOrthogonal reactivity may be possible depending on the catalyst system.[1]
Table 2: Stille Coupling

The Stille coupling offers the advantage of using air- and moisture-stable organostannanes.[6] The functional group tolerance is generally high, which is expected to extend to couplings involving cyclopropylgermanes, given the similar stability of organogermanes.

Functional Group on Aryl HalideTolerated with Organostannanes?Expected Tolerance with this compound?Notes
AldehydeYes[6]LikelyGenerally compatible.
KetoneYes[6]LikelyWell-tolerated.
EsterYes[6]LikelyStable under most Stille conditions.
AmideYesLikelyRobust functional group.
NitrileYesLikelyGenerally compatible.
NitroYes[6]LikelyTypically tolerated.
Amine (free)YesLikelyGenerally compatible.
Alcohol (free)YesLikelyProtection is not usually required.
EtherYesLikelyInert under Stille conditions.
Table 3: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylated compounds. The reaction is known for its mild conditions and good functional group tolerance.[7]

Functional Group on Aryl HalideTolerated in Sonogashira Coupling?Expected Tolerance with this compound as Spectator?Notes
AldehydeYesLikelyGenerally compatible.
KetoneYesLikelyWell-tolerated.
EsterYesLikelyStable under Sonogashira conditions.
AmideYesLikelyRobust functional group.
NitrileYesLikelyGenerally compatible.
NitroYesLikelyTypically tolerated.
Amine (free)YesLikelyThe amine base is part of the reaction system.
Alcohol (free)YesLikelyGenerally tolerated.
EtherYesLikelyInert.
Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. Its functional group tolerance has been extensively studied.[8][9]

Functional Group on Aryl HalideTolerated in Buchwald-Hartwig Amination?Expected Tolerance with this compound as Spectator?Notes
AldehydeModerateModerateCan be challenging due to potential side reactions with the amine.
KetoneYesLikelyGenerally well-tolerated.
EsterYes[9]LikelyTypically compatible, although strong bases can be an issue.
AmideYesLikelyRobust functional group.
NitrileYesLikelyGenerally compatible.
NitroModerate[9]ModerateCan be reduced by the phosphine ligand or undergo other side reactions.
Amine (free)YesYesThe reaction couples amines.
Alcohol (free)ModerateModerateCan be deprotonated by the strong base, potentially interfering with the reaction.
EtherYesLikelyGenerally inert.

Experimental Protocols and Workflows

Detailed experimental procedures are crucial for reproducibility and success in complex chemical transformations. Below are generalized protocols for key coupling reactions, with specific considerations for incorporating a this compound moiety.

General Suzuki-Miyaura Coupling Protocol

A representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a cyclopropylboronic acid is as follows:

  • To a dried Schlenk tube is added the aryl bromide (1.0 mmol), cyclopropylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand like SPhos (4 mol%), and a base, typically K₃PO₄ (2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, often a mixture of toluene and water (e.g., 5:1, 0.1 M), is added.

  • The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

When adapting for this compound, the choice of palladium catalyst and conditions will be critical. For instance, Pd nanoparticle catalysts have been shown to be effective for organogermane couplings.[1]

Suzuki_Miyaura_Workflow start Start reactants Combine Aryl Halide, This compound, Catalyst, Ligand, Base start->reactants inert_atm Establish Inert Atmosphere reactants->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 1. A generalized workflow for a palladium-catalyzed cross-coupling reaction.

General Stille Coupling Protocol
  • In a flame-dried flask under an inert atmosphere, the aryl halide (1.0 equiv), organostannane (e.g., cyclopropyltributylstannane, 1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene or THF) are combined.

  • The mixture is heated to reflux and the reaction progress is monitored.

  • After completion, the solvent is removed in vacuo.

  • The residue is purified by column chromatography to yield the desired product.

Given the similar stability of organogermanes and organostannanes, this protocol is a good starting point for this compound couplings.

General Sonogashira Coupling Protocol
  • A flask is charged with the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • A degassed solvent, typically an amine such as triethylamine or a mixture with THF, is added, followed by the terminal alkyne (1.2 equiv).

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • The reaction mixture is then filtered, the solvent is evaporated, and the product is purified by chromatography.

In the context of a molecule containing a this compound moiety, the germane is expected to be a stable spectator group under these mild conditions.

General Buchwald-Hartwig Amination Protocol
  • To a Schlenk tube are added the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • The tube is sealed, evacuated, and backfilled with argon.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction is stirred at a temperature ranging from room temperature to 110 °C until the starting material is consumed.

  • After cooling, the reaction is quenched, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The product is purified by chromatography.

The strong base used in this reaction could potentially interact with certain functional groups, a consideration that would apply whether a this compound is present or not.

Logical Relationships in Functional Group Tolerance

The compatibility of a functional group in a given coupling reaction is a complex interplay of its electronic and steric properties with the catalyst, reagents, and reaction conditions. The following diagram illustrates the key considerations for assessing functional group tolerance.

Functional_Group_Tolerance cluster_factors Influencing Factors FG Functional Group (e.g., -CHO, -NO2, -OH) Compatibility Compatibility? FG->Compatibility Reaction Coupling Reaction (e.g., Suzuki, Stille) Reaction->Compatibility Tolerated Tolerated Compatibility->Tolerated Yes NotTolerated Not Tolerated Compatibility->NotTolerated No Catalyst Catalyst System (Pd(0) vs. Pd(II), Ligand) Catalyst->Compatibility Base Base Strength (e.g., K3PO4 vs. NaOtBu) Base->Compatibility Temperature Reaction Temperature Temperature->Compatibility

Figure 2. Factors influencing functional group tolerance in cross-coupling reactions.

Conclusion and Future Outlook

Cyclopropylgermanes represent an intriguing, yet underexplored, class of coupling partners. Their unique reactivity profile, distinct from traditional organometallics, suggests they could be highly valuable for the synthesis of complex molecules, particularly in cases where orthogonal reactivity is required. While direct experimental data on their functional group tolerance in many standard coupling reactions is limited, by drawing parallels with more established cyclopropyl reagents and the general behavior of organogermanes, we can anticipate a broad scope of compatibility.

Future research in this area should focus on systematically evaluating the functional group tolerance of cyclopropylgermanes in a variety of palladium- and other transition-metal-catalyzed coupling reactions. Such studies will be instrumental in unlocking the full potential of these promising reagents for applications in drug discovery and materials science.

References

A Comparative Analysis of the Environmental Footprint: Cyclopropylgermane Poised as a Greener Alternative to Traditional Cyclopropylation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to minimize the environmental impact of chemical synthesis, this guide provides a comparative analysis of the environmental footprint of cyclopropylgermane against traditional cyclopropylation reagents. While quantitative data for this compound remains emerging, a qualitative and semi-quantitative assessment based on precursor hazards, reaction conditions, and waste profiles suggests its potential as a more sustainable alternative to established methods such as the Simmons-Smith reaction and the use of diazomethane.

The introduction of a cyclopropane motif is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. However, traditional methods for cyclopropylation often come with significant environmental and safety concerns. This guide delves into a comparison of this compound with these established reagents, offering insights into their respective environmental footprints.

Key Comparison of Cyclopropylation Reagents

Reagent/MethodPrimary Environmental & Safety ConcernsGreen Chemistry Metrics (where available)
This compound Precursor Hazards: Synthesized from germanium tetrachloride, which is highly toxic, corrosive, and ecotoxic.[1][2][3] Byproducts: Stoichiometric amounts of metal salts (e.g., MgCl₂) are generated during synthesis.E-Factor & PMI: Data not yet available in published literature.
Simmons-Smith Reagent (Organozinc) Solvent Use: Traditionally requires large volumes of volatile and flammable ethereal solvents.[4][5] Metal Waste: Generates stoichiometric zinc waste, which can be difficult to remove and recycle.[4] Reagent Hazards: Diiodomethane is a suspected carcinogen.Process Mass Intensity (PMI): Mechanochemical (solvent-free) approach has a PMI of 14.09 (small scale) and 6.71 (large scale), showcasing significant improvement over solution-based methods.[6]
Diazomethane Extreme Toxicity & Explosion Hazard: Diazomethane is a highly toxic and explosive gas, making its handling and large-scale use exceptionally hazardous.[7][8] Hazardous Precursors: Often generated from carcinogenic precursors like Diazald™.[8]E-Factor & PMI: While specific values are scarce due to its hazardous nature, the generation and quenching processes contribute significantly to a high E-factor. In-situ generation in flow chemistry is a greener alternative that minimizes handling risks.[8]
Grignard Reagents (e.g., Cyclopropylmagnesium Bromide) Solvent Use: Heavily reliant on anhydrous ethereal solvents, which are flammable and pose safety risks.[9][10] Air & Moisture Sensitivity: Requires strict inert conditions, increasing operational complexity and energy consumption. Byproducts: Generates stoichiometric magnesium salt waste.Solvent Reduction: Mechanochemical methods have been developed to drastically reduce the amount of organic solvent required.[11]

Experimental Protocols: A Step Towards Greener Cyclopropylation

Detailed experimental protocols are crucial for reproducibility and for assessing the environmental impact of a reaction. Below are representative protocols for cyclopropylation using traditional methods, highlighting the materials and conditions that contribute to their environmental footprint. A prospective protocol for the use of this compound is also presented, based on analogous organometallic reactions.

Protocol 1: Simmons-Smith Cyclopropanation (Traditional)

Reaction: Cyclopropanation of an alkene using a zinc-copper couple and diiodomethane.

Methodology:

  • A flame-dried flask under an inert atmosphere is charged with a zinc-copper couple.

  • Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane.

  • The alkene substrate is then added, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Environmental Considerations: This protocol involves a hazardous reagent (diiodomethane), a large volume of volatile solvent (diethyl ether), and generates zinc-containing waste. The workup and purification steps also contribute to the overall waste stream.

Protocol 2: Cyclopropanation with Diazomethane (In-situ Generation)

Reaction: Cyclopropanation of an alkene using diazomethane generated in situ from Diazald™.

Methodology (performed in a specialized apparatus with safety precautions):

  • A two-necked flask equipped with a dropping funnel and a condenser is charged with an ethereal solution of the alkene and a catalytic amount of a palladium catalyst.

  • The dropping funnel is charged with a solution of Diazald™ in ether.

  • A separate flask containing a biphasic mixture of aqueous potassium hydroxide and ether is heated to generate diazomethane gas.

  • The diazomethane gas is carefully distilled and bubbled through the alkene solution.

  • The reaction progress is monitored by the disappearance of the yellow color of diazomethane.

  • Excess diazomethane is carefully quenched with acetic acid.

  • The reaction mixture is washed with water and brine, dried, and concentrated.

  • The product is purified by chromatography.

Environmental Considerations: This protocol involves highly toxic and explosive diazomethane and a carcinogenic precursor. The use of a strong base and the quenching step add to the waste generated.

Prospective Protocol: Cyclopropylation using this compound

Reaction: Palladium-catalyzed cross-coupling of an aryl halide with this compound.

Methodology (Hypothetical, based on similar cross-coupling reactions):

  • A reaction vessel is charged with the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand, and a base (e.g., K₂CO₃).

  • A solvent, preferably a greener alternative like 2-MeTHF or cyclopentyl methyl ether (CPME), is added.

  • This compound is added to the mixture.

  • The reaction is heated under an inert atmosphere until completion.

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated, and the product is isolated and purified.

Potential Environmental Advantages: This proposed protocol could offer a significant improvement in safety by avoiding highly reactive and unstable intermediates. The use of greener solvents and the potential for catalyst recycling could further reduce the environmental impact. The primary waste stream would consist of inorganic salts, which are generally less hazardous than the byproducts of traditional methods.

Visualizing the Pathways: A DOT Language Representation

To better understand the logical flow of these synthetic approaches and their environmental implications, the following diagrams were generated using Graphviz.

cluster_Ge This compound Synthesis cluster_SS Simmons-Smith Reagent Generation cluster_Diazo Diazomethane Generation cluster_Reaction Cyclopropylation Reaction GeCl4 GeCl4 (Toxic, Corrosive) cPrGe This compound GeCl4->cPrGe Grignard Reaction cPrMgBr c-PrMgBr (Solvent Intensive) cPrMgBr->cPrGe Product Cyclopropane Product cPrGe->Product Pd-Catalyzed Cross-Coupling ZnCu Zn-Cu Couple SS_reagent Simmons-Smith Reagent ZnCu->SS_reagent CH2I2 CH2I2 (Suspected Carcinogen) CH2I2->SS_reagent SS_reagent->Product Cyclopropanation Diazald Diazald™ (Carcinogenic Precursor) CH2N2 Diazomethane (Toxic, Explosive) Diazald->CH2N2 KOH KOH (aq) KOH->CH2N2 CH2N2->Product Cyclopropanation Alkene Alkene Alkene->Product

Caption: Synthetic pathways to cyclopropanes.

cluster_Inputs Inputs cluster_Process Chemical Process cluster_Outputs Outputs Reagents Reagents Reaction Reaction Reagents->Reaction Solvents Solvents Solvents->Reaction Workup Workup & Purification Solvents->Workup Energy Energy Energy->Reaction Energy->Workup Reaction->Workup Byproducts Byproducts Reaction->Byproducts Product Desired Product Workup->Product Waste Waste (Solvents, Salts) Workup->Waste

Caption: General workflow and environmental outputs.

Conclusion: The Path Forward

While a comprehensive, data-driven comparison of the environmental footprint of this compound with traditional reagents is currently limited by the available literature, the existing information provides a strong basis for a qualitative assessment. The significant hazards associated with diazomethane and the solvent and metal waste generated by the Simmons-Smith and Grignard reactions position this compound as a potentially more sustainable alternative. Its synthesis, while involving a hazardous precursor, may offer a safer and more environmentally benign route to the final cyclopropylation step.

Future research should focus on generating quantitative green chemistry metrics for the synthesis and application of this compound. Life cycle assessments (LCAs) will be instrumental in providing a holistic view of its environmental impact, from raw material extraction to final product synthesis and disposal. The development of greener synthetic routes to this compound itself, avoiding hazardous precursors like germanium tetrachloride, will be a critical step in realizing its full potential as a sustainable reagent in organic synthesis. For professionals in drug development and other scientific fields, the exploration of such greener alternatives is not just an environmental imperative but also a strategic advantage in an increasingly eco-conscious world.

References

Safety Operating Guide

Navigating the Disposal of Cyclopropylgermane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Hazard Profile

Given the absence of a specific Safety Data Sheet (SDS) for cyclopropylgermane, it is crucial to handle it as a hazardous substance. Inferences about its properties can be drawn from similar organogermanium compounds and cyclopropylamines. It should be assumed that this compound is a flammable liquid and is harmful if ingested or inhaled.

For context, the table below summarizes the known hazards of Cyclopropylamine, a structurally related compound. This information should be used as a precautionary reference, and this compound should be handled with at least the same level of caution.

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.[1]
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Corrosion Causes severe skin burns and eye damage.[1]
Eye Damage Causes serious eye damage.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed through an institution's Environmental Health & Safety (EHS) program for hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste : As soon as this compound is no longer needed, it must be declared a hazardous waste.[3]

  • Segregate Incompatibles : Store this compound waste separately from incompatible materials, such as oxidizing agents, to prevent violent reactions.

Step 2: Container Selection and Management

  • Use a Compatible Container : The waste container must be made of a material compatible with this compound and be in good condition, free from leaks or cracks.[3] It is best practice to use the original container or a container of the same material.

  • Secure Closure : The container must have a leak-proof, screw-on cap.[4] Containers should remain closed at all times except when adding waste.[3][4]

  • Do Not Overfill : Leave at least 5-10% of headspace in the container to allow for vapor expansion.

Step 3: Labeling the Waste Container

Proper labeling is critical for safety and compliance. The waste container must be affixed with a hazardous waste tag that includes the following information:[2]

  • The words "Hazardous Waste".[2][3]

  • Full Chemical Name : "this compound". Avoid abbreviations or chemical formulas.[3]

  • All Constituents : If it is a mixture, list all components and their approximate concentrations.

  • Generator Information : The name and contact information of the principal investigator or lab manager.

  • Location : The building and room number where the waste was generated.

Step 4: Storage of Hazardous Waste

  • Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area.

  • Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]

Step 5: Arranging for Disposal

  • Contact EHS : Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety department.[2]

  • Do Not Treat Waste : Do not attempt to neutralize or treat the this compound waste yourself.[1]

Disposal of Contaminated Materials

  • Empty Containers : The original container of this compound, even if "empty," must be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent. The solvent rinsate must then be collected and disposed of as hazardous waste.[3][5] After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[5]

  • Contaminated Labware : Glassware and other lab materials contaminated with this compound should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. If not decontaminated, these materials must be disposed of as solid hazardous waste.[3]

  • Spill Cleanup Materials : Any materials used to clean up a spill of this compound (e.g., absorbent pads, gloves) must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Waste Preparation cluster_storage On-Site Management cluster_disposal Final Disposition start This compound for Disposal waste_id Designate as Hazardous Waste start->waste_id container Select Compatible Container with Cap waste_id->container labeling Affix Completed Hazardous Waste Label container->labeling storage Store in Secondary Containment in a Designated Area labeling->storage ehs_request Request Pickup from Environmental Health & Safety (EHS) storage->ehs_request collection EHS Collects Waste for Proper Disposal ehs_request->collection

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.